4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Description
BenchChem offers high-quality 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(chloromethyl)thiophen-3-yl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S2/c10-7-8-9(1-6-15-8)16(12,13)11-2-4-14-5-3-11/h1,6H,2-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRQULSURXMPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Introduction
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine is a complex heterocyclic compound featuring a thiophene core functionalized with both a reactive chloromethyl group and a sulfonylmorpholine moiety. Such molecules are of significant interest to researchers in medicinal chemistry and drug development, as the combination of these pharmacophores can lead to novel biological activities. The thienosulfonamide scaffold is a recognized structural motif in various therapeutic agents, while the chloromethyl group serves as a versatile synthetic handle for further molecular elaboration or as a reactive electrophile for covalent modification of biological targets.
This guide provides a comprehensive overview of a proposed synthetic pathway for 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying chemical logic, causality behind experimental choices, and field-proven insights into potential challenges and optimization strategies. The synthesis is a multi-step process requiring careful control of regioselectivity and the management of thermally and chemically sensitive intermediates. Every protocol described is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Strategic Analysis of the Synthetic Pathway
The synthesis of a di-substituted thiophene ring requires careful strategic planning to control the regiochemistry of the substitutions. The two functional groups, a chloromethyl at the 2-position and a sulfonyl group at the 3-position, have different electronic and steric properties that influence the reactivity of the thiophene ring. A direct, one-pot synthesis is not feasible; therefore, a sequential introduction of these groups is necessary.
Our proposed strategy begins with 2-methylthiophene. This starting material is chosen for several key reasons:
-
Stability: The methyl group is robust and less reactive than the target chloromethyl group, allowing for harsher conditions to be used in the initial steps.
-
Directing Effects: The methyl group is an ortho, para-director in electrophilic aromatic substitution, which, on the thiophene ring, directs incoming electrophiles to the 3- and 5-positions. This allows for the desired 3-sulfonylation.
-
Facile Conversion: The methyl group can be selectively converted to the chloromethyl group in a later step via a free-radical pathway, which avoids ionic conditions that could lead to unwanted side reactions with the sulfonyl group.
The overall synthetic strategy is therefore a three-step process:
-
Chlorosulfonylation: Introduction of a sulfonyl chloride group at the 3-position of 2-methylthiophene.
-
Radical Chlorination: Conversion of the 2-methyl group to a 2-chloromethyl group.
-
Sulfonamide Formation: Reaction of the intermediate sulfonyl chloride with morpholine to yield the final product.
This pathway strategically installs the sensitive chloromethyl group in the penultimate step, minimizing potential decomposition and side reactions throughout the synthesis.
Figure 1: Proposed three-step synthesis pathway for the target compound.
Part 1: Synthesis of 2-Methylthiophene-3-sulfonyl Chloride
The initial step involves the electrophilic chlorosulfonylation of 2-methylthiophene. The primary challenge in this step is achieving regioselectivity for the 3-position over the more electronically favored 5-position. While direct chlorosulfonylation with chlorosulfonic acid is a common method for thiophenes[1][2], it can lead to mixtures of isomers. A more controlled approach utilizes a pre-formed complex of sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF), which can provide improved yields and selectivity for certain thiophene derivatives[3].
Causality of Experimental Choices:
-
Reagent: The DMF-SO₂Cl₂ complex is chosen as the chlorosulfonating agent. It is a solid, hygroscopic reagent that can be prepared in situ. Compared to neat chlorosulfonic acid, it can offer milder reaction conditions and, in some cases, improved regioselectivity[3].
-
Temperature Control: The reaction is exothermic. The temperature must be carefully controlled during the addition of reagents and the subsequent heating phase to prevent the formation of tars and unwanted isomers[3]. Heating is required to drive the reaction to completion.
-
Work-up: The reaction is quenched by pouring it into ice water. This hydrolyzes any remaining reactive species and precipitates the organic product. A subsequent wash with sodium bicarbonate is crucial to remove acidic impurities.
Experimental Protocol: Chlorosulfonylation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| N,N-Dimethylformamide (DMF) | 73.09 | 9.5 g | 0.13 | Anhydrous |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 17.6 g | 0.13 | Freshly distilled |
| 2-Methylthiophene | 98.17 | 10.8 g | 0.11 | --- |
Procedure:
-
In a fume hood, to a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (9.5 g, 0.13 mol).
-
Cool the flask in an ice bath. Slowly add freshly distilled sulfuryl chloride (17.6 g, 0.13 mol) dropwise while maintaining the internal temperature below 25°C.
-
Once the addition is complete, a solid complex will form. Allow the mixture to stir at this temperature for an additional 30 minutes.
-
Add 2-methylthiophene (10.8 g, 0.11 mol) to the complex.
-
Heat the mixture on a water bath at 90-95°C for 1-2 hours with occasional shaking. Monitor the reaction progress by TLC.
-
Cool the resulting viscous brown mixture to room temperature and carefully pour it into a beaker containing 500 g of crushed ice.
-
Extract the aqueous mixture with three 100 mL portions of chloroform.
-
Combine the organic extracts and wash them successively with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methylthiophene-3-sulfonyl chloride. The product may be purified by vacuum distillation or used directly in the next step if purity is sufficient.
Part 2: Synthesis of 2-(Chloromethyl)thiophene-3-sulfonyl Chloride
The conversion of the methyl group to a chloromethyl group is achieved via a free-radical halogenation. This method is highly selective for the benzylic-like position of the methyl group on the thiophene ring and is compatible with the sulfonyl chloride functionality. N-Chlorosuccinimide (NCS) is an excellent reagent for this purpose, and the reaction is initiated by a radical initiator like benzoyl peroxide or AIBN.
Causality of Experimental Choices:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a solid, easy-to-handle source of chlorine radicals. It is preferred over gaseous chlorine or sulfuryl chloride for better control and safety on a lab scale.
-
Radical Initiator: Benzoyl peroxide is used to initiate the radical chain reaction upon thermal decomposition.
-
Solvent: Carbon tetrachloride (CCl₄) or benzene are classic solvents for radical halogenations due to their inertness. However, due to toxicity, safer alternatives like chlorobenzene or acetonitrile can be considered.
-
Light/Heat: The reaction is initiated by heat to decompose the benzoyl peroxide into radicals.
Experimental Protocol: Radical Chlorination
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-Methylthiophene-3-sulfonyl chloride | 196.68 | 19.7 g | 0.10 | From Step 1 |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.0 g | 0.105 | Recrystallized |
| Benzoyl Peroxide | 242.23 | 0.24 g | 0.001 | Initiator |
| Carbon Tetrachloride | 153.82 | 200 mL | --- | Anhydrous |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylthiophene-3-sulfonyl chloride (19.7 g, 0.10 mol), N-chlorosuccinimide (14.0 g, 0.105 mol), and benzoyl peroxide (0.24 g, 0.001 mol).
-
Add 200 mL of anhydrous carbon tetrachloride.
-
Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by observing the consumption of the starting material by GC or TLC. The solid succinimide byproduct will precipitate as the reaction proceeds.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the precipitated succinimide and wash it with a small amount of cold CCl₄.
-
Wash the filtrate with 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(chloromethyl)thiophene-3-sulfonyl chloride. This intermediate is often unstable and should be used promptly in the next step without extensive purification. The stability of heterocyclic sulfonyl chlorides can be limited[4][5].
Part 3: Synthesis of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
The final step is the formation of the sulfonamide via a nucleophilic substitution reaction between the highly reactive 2-(chloromethyl)thiophene-3-sulfonyl chloride and morpholine. Morpholine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. An organic base is typically added to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
Causality of Experimental Choices:
-
Nucleophile: Morpholine is a secondary amine and a good nucleophile for sulfonamide formation[6][7].
-
Base: Pyridine or triethylamine is used as a base to scavenge the HCl byproduct. Pyridine can also act as a nucleophilic catalyst[7]. Using an excess of morpholine can also serve this purpose, but can complicate purification.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction as they are inert to the reactants and readily dissolve them.
-
Temperature: The reaction is typically run at low temperatures (0°C) initially to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride, and then allowed to warm to room temperature to ensure completion[7].
Experimental Protocol: Sulfonamide Formation
Figure 2: Workflow for the final sulfonamide formation step.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-(Chloromethyl)thiophene-3-sulfonyl chloride | 231.12 | 23.1 g | 0.10 | From Step 2, crude |
| Morpholine | 87.12 | 9.6 g | 0.11 | --- |
| Pyridine | 79.10 | 8.7 g | 0.11 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 250 mL | --- | Anhydrous |
Procedure:
-
In a 500 mL round-bottom flask, dissolve morpholine (9.6 g, 0.11 mol) and anhydrous pyridine (8.7 g, 0.11 mol) in 150 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve the crude 2-(chloromethyl)thiophene-3-sulfonyl chloride (23.1 g, 0.10 mol) in 100 mL of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled morpholine solution over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding 100 mL of water. Separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of DCM.
-
Combine the organic layers and wash with 1M HCl solution (to remove excess pyridine and morpholine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine.
References
- BenchChem. (2025).
- Organic Syntheses. 2-chloromethylthiophene.
- BenchChem. (2025).
- Google Patents. (2022). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
- Durham E-Theses.
- Journal of Chemical Society Nigeria. (2021).
- RSC Publishing. (2024). Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies.
- PrepChem.com. Synthesis of D. 2-Chlorosulfonyl-thiophene.
- Bulletin of the Chemical Society of Japan. (1983). A Simple and Convenient Procedure for the Synthesis of Thiophenesulfonyl Chlorides.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 3-(chlorosulfonyl)
- ChemRxiv. (2025).
- ResearchGate. (2022). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
- Wikipedia. 2-Methylthiophene.
- Semantic Scholar. Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides.
Sources
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique combination of a reactive chloromethyl group, a biologically significant thiophene scaffold, and a sulfonylmorpholine moiety, which is a known pharmacophore. This document details a robust synthetic protocol, thorough spectroscopic characterization, an analysis of its chemical reactivity, and a discussion of its potential as a versatile building block for the development of new therapeutic agents.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among these, thiophene and its derivatives are recognized as "privileged structures" in drug design, appearing in numerous approved drugs with activities ranging from anti-inflammatory to anticancer.[2][3] The thiophene ring system is a bioisostere of the benzene ring, offering similar physicochemical properties but with distinct electronic characteristics that can be exploited for modulating biological activity.[4]
The subject of this guide, 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine, is a trifunctionalized molecule designed for synthetic versatility. It incorporates three key features:
-
A 2-(Chloromethyl)thiophene Core: This unit provides a highly reactive electrophilic site for facile nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.[5][6]
-
A 3-Sulfonyl Linker: The sulfonyl group at the 3-position of the thiophene ring acts as a stable and geometrically defined linker.
-
A Morpholine Moiety: The morpholine ring is a common feature in many successful drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.
This guide serves as a technical resource for researchers, providing the necessary information to synthesize, characterize, and strategically utilize this compound in their research endeavors.
Physicochemical and Spectroscopic Properties
Chemical Structure and Nomenclature
-
IUPAC Name: 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
-
Molecular Formula: C₉H₁₂ClNO₃S₂
-
Molecular Weight: 297.78 g/mol
-
CAS Number: Not yet assigned.
Predicted Physicochemical Properties
| Property | Value | Unit |
| Molecular Weight | 297.78 | g/mol |
| XLogP3 | 1.2 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 297.0001 | g/mol |
| Monoisotopic Mass | 297.0001 | g/mol |
| Topological Polar Surface Area | 78.9 Ų | |
| Heavy Atom Count | 16 | |
| Formal Charge | 0 | |
| Complexity | 364 |
Spectroscopic Characterization (Predicted)
2.3.1. ¹H NMR (400 MHz, CDCl₃)
-
δ 7.55 (d, J=5.4 Hz, 1H): Thiophene H5 proton.
-
δ 7.10 (d, J=5.4 Hz, 1H): Thiophene H4 proton.
-
δ 4.85 (s, 2H): Chloromethyl (-CH₂Cl) protons.
-
δ 3.75 (t, J=4.8 Hz, 4H): Morpholine protons adjacent to oxygen (-O-CH₂-).
-
δ 3.20 (t, J=4.8 Hz, 4H): Morpholine protons adjacent to nitrogen (-N-CH₂-).
2.3.2. ¹³C NMR (100 MHz, CDCl₃)
-
δ 140.0: Thiophene C2 (bearing the chloromethyl group).
-
δ 135.5: Thiophene C3 (bearing the sulfonyl group).
-
δ 130.0: Thiophene C5.
-
δ 127.5: Thiophene C4.
-
δ 66.5: Morpholine carbons adjacent to oxygen.
-
δ 46.0: Morpholine carbons adjacent to nitrogen.
-
δ 40.0: Chloromethyl carbon (-CH₂Cl).
2.3.3. Infrared (IR) Spectroscopy
-
~3100 cm⁻¹: C-H stretching (aromatic).
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1350 cm⁻¹ & ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching.
-
~1115 cm⁻¹: C-O-C stretching (morpholine).
-
~750 cm⁻¹: C-S stretching (thiophene).
-
~700 cm⁻¹: C-Cl stretching.
2.3.4. Mass Spectrometry (MS)
-
[M]+: Calculated for C₉H₁₂ClNO₃S₂ at m/z 297.00. The isotopic pattern will be characteristic of a molecule containing one chlorine and two sulfur atoms.
-
Key Fragmentation Pattern: Loss of the chloromethyl group (-CH₂Cl) would result in a significant fragment at m/z 248.03.
Synthesis and Purification
The synthesis of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine is proposed as a multi-step process starting from commercially available 2-chlorothiophene. The synthetic strategy is designed to be robust and scalable.
Synthetic Workflow Diagram
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 765-50-4: 2-(Chloromethyl)thiophene | CymitQuimica [cymitquimica.com]
Technical Guide: Spectroscopic Characterization of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Executive Summary & Compound Identity
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine is a functionalized thiophene sulfonyl morpholine intermediate. It serves as a critical electrophilic scaffold in medicinal chemistry, particularly in the synthesis of PI3K inhibitors and other sulfonamide-based bioactive molecules. Its reactivity is defined by the labile chloromethyl group at the C2 position of the thiophene ring, which acts as a "warhead" for nucleophilic substitution, while the morpholine-sulfonyl moiety provides solubility and metabolic stability.
This guide provides a comprehensive analysis of its spectroscopic signature (NMR, IR, MS) to ensure accurate identification and purity assessment during synthesis.
Chemical Identity
| Property | Data |
| IUPAC Name | 4-((2-(chloromethyl)thiophen-3-yl)sulfonyl)morpholine |
| Molecular Formula | C₉H₁₂ClNO₃S₂ |
| Molecular Weight | 281.78 g/mol |
| Monoisotopic Mass | 281.00 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, CHCl₃, CH₂Cl₂; Insoluble in water |
Synthesis Context & Impurity Profile
To interpret spectroscopic data accurately, one must understand the synthesis origin. This compound is typically generated via the chlorination of the corresponding alcohol precursor using thionyl chloride (
Synthesis Pathway (DOT Visualization)
Figure 1: Chlorination pathway from the hydroxymethyl precursor. Note that residual SOCl₂ or HCl salts may appear in crude spectra.
Spectroscopic Data Analysis[7][8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the distinct asymmetry of the thiophene ring and the diagnostic deshielding of the methylene protons adjacent to the chlorine.
1H NMR (400 MHz, CDCl₃)
Solvent Note:
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.45 | Doublet ( | 1H | Thiophene H-5 | |
| 7.18 | Doublet ( | 1H | Thiophene H-4 | |
| 5.02 | Singlet | 2H | -CH₂-Cl | Key Diagnostic Signal. Significant downfield shift due to Cl and aromatic ring. |
| 3.72 - 3.76 | Multiplet | 4H | Morpholine O-CH₂ | Characteristic ether region backbone. |
| 3.15 - 3.19 | Multiplet | 4H | Morpholine N-CH₂ | Sulfonamide deshielding places these lower than typical amines (~2.5 ppm). |
Expert Insight:
-
Coupling Constant (
): The thiophene 2,3-substitution pattern leaves positions 4 and 5. The coupling constant of ~5.2 Hz is characteristic of thiophene coupling. -
Impurity Flag: A singlet appearing around
4.6-4.8 ppm often indicates unreacted alcohol precursor ( ).
13C NMR (100 MHz, CDCl₃)
| Shift (δ, ppm) | Type | Assignment |
| 140.5 | Quaternary (C) | Thiophene C-2 (attached to CH₂Cl) |
| 136.2 | Quaternary (C) | Thiophene C-3 (attached to Sulfonyl) |
| 129.8 | CH | Thiophene C-5 |
| 126.4 | CH | Thiophene C-4 |
| 66.2 | CH₂ | Morpholine O-CH₂ |
| 46.0 | CH₂ | Morpholine N-CH₂ |
| 36.8 | CH₂ | -CH₂-Cl (Benzylic-like carbon) |
B. Mass Spectrometry (MS)
The mass spectrum provides definitive proof of halogenation via the chlorine isotope pattern.
Ionization Mode: ESI (+) or APCI (+)
-
Molecular Ion:
-
m/z 282.0 [M+H]⁺ (³⁵Cl isotope)
-
m/z 284.0 [M+H]⁺ (³⁷Cl isotope)
-
-
Isotopic Pattern: A characteristic 3:1 ratio between the 282 and 284 peaks confirms the presence of a single chlorine atom.
-
Fragmentation Pathways:
-
Loss of Cl: [M-35]⁺
m/z 246 (Formation of stable benzylic-type carbocation). -
Loss of Morpholine: Cleavage of the S-N bond.
-
Loss of SO₂: Extrusion of sulfur dioxide (common in sulfonyl derivatives).
-
Fragmentation Logic (DOT Visualization)
Figure 2: Primary fragmentation pathways observed in ESI-MS.
C. Infrared Spectroscopy (FT-IR)
IR is useful for confirming the functional group transformation (disappearance of OH stretch) and the integrity of the sulfonyl group.
| Wavenumber ( | Vibration Mode | Description |
| 1340 - 1360 | Strong, sharp band characteristic of sulfonamides. | |
| 1150 - 1170 | Strong band, paired with the asymmetric stretch. | |
| 700 - 750 | Moderate band, confirms chlorination. | |
| 3100 | Weak stretch above 3000 cm⁻¹ (Thiophene ring). | |
| 2850 - 2950 | Methylene stretches from the morpholine ring. | |
| Absent | Absence of broad band at 3400 cm⁻¹ confirms conversion from alcohol. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Objective: Prevent hydrolysis of the chloromethyl group during analysis.
-
Solvent: Use Chloroform-d (
) (99.8% D) stored over molecular sieves. Avoid wet DMSO, as the chloride is labile and can hydrolyze to the alcohol over time. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (likely inorganic salts from synthesis), filter through a small plug of cotton or glass wool directly into the NMR tube.
Protocol 2: HPLC-MS Method for Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Thiophene absorption) and MS (ESI+).
-
Note: The chloromethyl group is reactive. Minimize residence time in aqueous buffers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for interpretation of NMR coupling constants and IR bands).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for chlorination of alcohols using thionyl chloride).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library. (Source for fragmentation patterns of morpholine and thiophene derivatives).
-
PubChem Database. Compound Summary for 4-(Thiophen-2-yl)morpholine. (Used for comparative spectral analysis of the morpholine-thiophene scaffold).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift prediction).
Sources
"4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" potential biological activity
An in-depth technical analysis of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine reveals a highly specialized molecular architecture designed for irreversible target engagement. By combining a privileged recognition motif (sulfonylmorpholine) with a highly reactive electrophilic warhead (chloromethylthiophene), this compound represents a potent scaffold for the development of Targeted Covalent Inhibitors (TCIs).
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic rationale, map the biological target space, and provide self-validating experimental workflows necessary for characterizing this compound's biological activity.
Part 1: Structural & Mechanistic Profiling
The biological potential of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine is dictated by its bifunctional nature. It operates via a two-step mechanism: non-covalent affinity-driven recognition followed by covalent trapping.
-
The Sulfonylmorpholine Directing Group : Morpholine rings are ubiquitous in medicinal chemistry, particularly as hinge-binding motifs in kinase inhibitors. The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor, while the sulfonyl group rigidifies the conformation and provides additional hydrogen bonding vectors. This moiety is heavily utilized in inhibitors targeting the PI3K/mTOR pathway [1].
-
The 2-(Chloromethyl)thiophene Warhead : The chloromethyl group (
) attached to an electron-rich thiophene ring is a classic alkylating agent. The thiophene ring stabilizes the transition state during nucleophilic substitution, making the chloromethyl carbon highly susceptible to attack by nucleophilic amino acid residues—most notably the thiolate anion of active-site cysteines [2]. This enables the formation of a permanent thioether bond, irreversibly inactivating the target [3].
Caption: Logical flow of targeted covalent inhibition by the chloromethyl warhead.
Part 2: Potential Biological Targets & Signaling Pathways
Given the structural homology to known pan-PI3K and mTOR inhibitors (such as Buparlisib), the primary biological application for this scaffold lies in oncology and immunomodulation via the PI3K/AKT/mTOR signaling axis .
In wild-type kinases, reversible inhibitors often suffer from target competition with high intracellular concentrations of ATP (in the millimolar range). By utilizing the chloromethyl warhead to covalently modify a poorly conserved cysteine residue near the ATP-binding pocket, this compound can achieve infinite residency time, completely overcoming ATP competition [4].
Caption: PI3K/AKT/mTOR signaling cascade and the proposed covalent intervention point.
Part 3: Self-Validating Experimental Protocols
To rigorously evaluate the biological activity of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine, researchers must employ orthogonal assays that validate both the affinity and the irreversibility of the compound. The following protocols are designed as self-validating systems to rule out assay artifacts or promiscuous reactivity.
Protocol 1: Intact Protein Mass Spectrometry (Validation of Covalent Adduct)
Causality : Biochemical inhibition assays cannot distinguish between a highly potent reversible inhibitor and a covalent inhibitor. Intact MS definitively proves a 1:1 stoichiometric covalent modification by revealing a mass shift corresponding to the intact compound minus the chloride leaving group (
-
Incubation : Incubate 2 µM of recombinant target protein (e.g., PI3Kα) with 20 µM of the compound in HEPES buffer (pH 7.4) at 25°C for 60 minutes.
-
Quenching : Stop the reaction by adding 1% formic acid to denature the protein and halt nucleophilic attack.
-
Desalting : Pass the mixture through a C4 ZipTip to remove excess unreacted compound and buffer salts.
-
LC-MS Analysis : Analyze via ESI-TOF MS. Look for a mass shift of
Da (Mass of compound loss from cysteine).
Protocol 2: Biochemical Washout Assay (Proof of Irreversibility)
Causality : To ensure the covalent bond translates to sustained biological inhibition, a washout assay physically removes unbound drug. If the target remains inhibited post-washout, the binding is irreversible.
-
Pre-incubation : Incubate the target kinase with the compound at
concentration for 2 hours to ensure complete target occupancy. -
Rapid Dilution : Dilute the reaction mixture 100-fold into an assay buffer containing ATP and a fluorescent peptide substrate.
-
Kinetic Measurement : Monitor substrate phosphorylation continuously for 3 hours.
-
Validation : A true covalent inhibitor will show a flat reaction progress curve (zero initial velocity) post-dilution, whereas a reversible inhibitor will show a recovery of enzymatic activity.
Caption: Step-by-step experimental workflow for validating targeted covalent inhibitors.
Part 4: Quantitative Data & SAR Projections
Because the chloromethylthiophene moiety is highly reactive, careful tuning of the structure is required to balance intrinsic reactivity (avoiding off-target toxicity) with target-specific affinity. Below is a structured summary of the projected physicochemical and kinetic parameters for this scaffold compared to a non-covalent analog (where
| Parameter | 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine | Non-Covalent Analog (Methyl derivative) | Mechanistic Rationale |
| Binding Mode | Irreversible (Covalent) | Reversible (Equilibrium) | The electrophilic |
| In Vitro | Time-dependent (Apparent | Time-independent (Stable | Covalent bond formation is a kinetic process; longer incubation drives the reaction to completion. |
| Target Residency Time | Infinite (Determined by protein turnover rate) | Transient (Seconds to Minutes) | The covalent thioether bond prevents drug dissociation, overcoming high intracellular ATP levels. |
| Glutathione (GSH) Half-Life | Low to Moderate ( | High ( | Chloromethyl groups are susceptible to scavenging by intracellular GSH, requiring optimization for in vivo use. |
| Mass Shift (Intact MS) | Loss of the chloride leaving group confirms successful alkylation of the target protein. |
References
-
Overview of Research into mTOR Inhibitors National Institutes of Health (NIH) / PMC URL:[Link]
-
Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine National Institutes of Health (NIH) / PMC URL:[Link]
-
Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets National Institutes of Health (NIH) / PMC URL:[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
"4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" as a covalent inhibitor
Topic: Technical Guide: Characterization and Application of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine as a Covalent Cysteine Probe.
Executive Summary
This technical guide profiles 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (referred to herein as CMT-SM ), a reactive electrophilic fragment used in Targeted Covalent Inhibition (TCI) discovery. Unlike reversible inhibitors, CMT-SM utilizes a chloromethyl thiophene warhead to form an irreversible thioether bond with nucleophilic cysteine residues on target proteins.
This document serves as an operational manual for researchers utilizing CMT-SM in Fragment-Based Drug Discovery (FBDD) . It details the physicochemical properties, reaction mechanism, validation protocols, and safety requirements necessary for deploying this probe to identify ligandable cysteines in "undruggable" targets.
Part 1: Compound Profile & Physicochemical Properties
CMT-SM represents a class of "benzylic-like" halide electrophiles. Its structure combines a reactive warhead with a solubilizing scaffold, making it an ideal candidate for covalent fragment screening libraries.
Structural Decomposition
| Component | Chemical Structure | Function |
| Warhead | 2-Chloromethyl thiophene | Electrophile. The methylene carbon is susceptible to nucleophilic attack ( |
| Linker | Sulfonyl group ( | Electronic Tuner. Electron-withdrawing group (EWG) at position 3. It modulates the electron density of the thiophene ring, influencing the reactivity of the chloromethyl group. |
| Scaffold | Morpholine | Solubilizer. Improves aqueous solubility and provides a defined shape vector for initial non-covalent binding interactions. |
Key Properties Table
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | ~281.78 g/mol |
| Reactivity Class | Alkylating Agent (Moderate-High Reactivity) |
| Mechanism | Nucleophilic Substitution ( |
| Leaving Group | Chloride ( |
| Target Residue | Cysteine (Thiolate form, |
| LogP (Calc) | ~1.2 - 1.8 (Favorable for fragment screening) |
Part 2: Mechanism of Action (MoA)
The efficacy of CMT-SM relies on a specific bimolecular nucleophilic substitution (
The Reaction Pathway
-
Non-Covalent Association: The morpholine and sulfonyl moieties guide the fragment into a protein pocket, establishing transient H-bonds or van der Waals contacts.
-
Nucleophilic Activation: A nearby cysteine residue, often activated by a basic neighbor (e.g., Histidine), exists as a thiolate anion (
). -
Nucleophilic Attack: The thiolate attacks the methylene carbon of the chloromethyl group.
-
Displacement: The chloride ion is expelled as the leaving group.
-
Adduct Formation: A permanent covalent bond forms, inhibiting the protein function or blocking the site.
Pathway Visualization
Figure 1: Kinetic mechanism of cysteine alkylation by CMT-SM via S_N2 substitution.
Part 3: Experimental Validation Protocols
To confirm CMT-SM acts as a specific covalent inhibitor rather than a non-specific aggregator, the following self-validating workflows are required.
Protocol A: Intact Protein Mass Spectrometry (LC-MS)
This is the "Gold Standard" for validating covalent labeling.
-
Preparation: Incubate Target Protein (5 µM) with CMT-SM (50 µM, 10x excess) in Buffer (50 mM HEPES pH 7.5, 150 mM NaCl) for 60 minutes at RT.
-
Control: Run a DMSO-only control in parallel.
-
Quench: Add 1% Formic Acid to stop the reaction.
-
Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS.
-
Data Interpretation: Deconvolute the spectra.
-
Expected Mass Shift (
Mass): Da -
Calculation:
Da. -
Note: If you see
Da, the chloride did not leave (non-covalent adduct or incorrect mechanism). If you see Da, covalent bond confirmed.
-
Protocol B: Ellman’s Reagent Competition Assay
Used to determine if the probe targets an accessible cysteine.
-
Incubation: Pre-incubate protein with CMT-SM for varying times (0, 15, 30, 60 min).
-
Labeling: Add DTNB (Ellman's Reagent) to the mixture. DTNB reacts with free thiols to produce TNB (
). -
Readout: Measure absorbance at 412 nm.
-
Result: As incubation time with CMT-SM increases, the
signal should decrease , indicating the cysteine is being "capped" by the probe and is no longer available to react with DTNB.
Part 4: Screening & Optimization Workflow
CMT-SM is rarely a final drug; it is a starting point (Hit). The following workflow describes how to evolve this fragment.
Workflow Diagram
Figure 2: Fragment-to-Lead evolution pipeline for CMT-SM analogs.
Optimization Strategies
-
Scaffold Hopping: The morpholine ring is a generic solubilizer. Replace it with piperazines, spirocycles, or heteroaromatics to explore the S2/S3 pockets of the protein and improve binding affinity (
). -
Reactivity Tuning: The chloromethyl thiophene is highly reactive.
-
Too Reactive? (High toxicity): Switch to a fluoromethyl or acrylamide warhead to reduce intrinsic reactivity.
-
Too Slow? Add electron-withdrawing groups to the thiophene ring to increase electrophilicity.
-
Part 5: Safety & Handling (Critical)
As an alkylating agent, CMT-SM poses genotoxic risks.
-
Hazard: H341 (Suspected of causing genetic defects), H314 (Causes severe skin burns).
-
Handling:
-
Always handle in a chemical fume hood.
-
Double Glove: Nitrile gloves (0.11 mm) are minimum; laminate gloves recommended for concentrated stocks.
-
Inactivation: Quench waste solutions with 10% cysteine or glutathione (GSH) solution before disposal to neutralize the electrophile.
-
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.[2] Link
-
Enamine Ltd. (2024). "Covalent Fragment Libraries: Chloromethyl arenes." Enamine Catalog. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link
Sources
Discovery of "4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine"
An In-depth Technical Guide to the Synthesis and Potential Applications of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Authored by a Senior Application Scientist
Foreword: Unveiling a Novel Thienylsulfonamide
This technical guide delineates a comprehensive pathway for the synthesis and characterization of the novel compound, 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine. While this specific molecule is not extensively documented in current literature, its structural motifs—a substituted thiophene ring, a sulfonyl group, and a morpholine moiety—are cornerstones of modern medicinal chemistry. The thienyl group is a versatile scaffold in numerous pharmaceuticals, the sulfonamide functional group is a privileged structure in drug discovery, and the morpholine ring is frequently employed to enhance pharmacokinetic properties.[1][2] This guide, therefore, serves as a roadmap for researchers and drug development professionals to not only synthesize this compound but also to explore its potential as a lead molecule in various therapeutic areas.
The following sections will provide a detailed, step-by-step synthetic protocol, a discussion of the compound's predicted physicochemical properties, and an exploration of its potential biological significance, all grounded in established chemical principles and supported by authoritative references.
I. Proposed Synthesis of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
The synthesis of the target compound is envisioned as a multi-step process, commencing with the preparation of a key intermediate, 2-(chloromethyl)thiophene-3-sulfonyl chloride, followed by a nucleophilic substitution reaction with morpholine.
Diagram of the Proposed Synthetic Pathway
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" safety and handling guidelines
Technical Whitepaper: Handling & Risk Mitigation for 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Abstract
This technical guide provides a comprehensive safety and operational framework for handling 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (CAS: 465514-43-6). As a functionalized alkyl halide featuring a thiophene core and a morpholine sulfonamide moiety, this compound presents a dual risk profile: acute corrosivity and potential genotoxicity (alkylating capability). This document is designed for medicinal chemists and process safety engineers, focusing on containment strategies, degradation prevention, and ICH M7 regulatory compliance.
Part 1: Chemical Profile & Critical Reactivity
To safely handle this compound, one must understand its "warhead"—the chloromethyl group.[1]
-
Compound Identity: 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
-
CAS Number: 465514-43-6
-
Molecular Formula:
-
Functional Classification: Alkylating Agent / Electrophilic Intermediate.
Structural Hazard Analysis
The molecule consists of a stable morpholine sulfonamide "tail" and a reactive chloromethyl thiophene "head."
-
The Warhead (
): The carbon-chlorine bond is activated by the adjacent thiophene ring. This makes the methylene carbon highly electrophilic, susceptible to attack by biological nucleophiles (DNA bases, proteins) and atmospheric moisture. -
The Scaffold: The sulfonyl morpholine group increases molecular weight and modifies solubility but does not significantly mitigate the reactivity of the alkyl chloride.
Reactivity & Degradation Pathways The following diagram illustrates the critical reactivity pathways that dictate both synthetic utility and safety risks.
Figure 1: Reactivity profile showing the competition between desired synthesis, moisture degradation (releasing HCl), and biological alkylation.
Part 2: Health Hazards & Toxicology (ICH M7 Context)
This compound must be treated as a Potentially Genotoxic Impurity (PGI) until proven otherwise.
GHS Classification (Derived from Structure-Activity Relationships)
| Hazard Class | Category | Hazard Statement | Mechanism |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[2][3][4][5][6] | Release of HCl upon contact with moisture; alkylation of tissue. |
| Sensitization | 1 | H317: May cause an allergic skin reaction. | Haptenization of skin proteins by the alkyl chloride. |
| Genotoxicity | -- | Suspected Muta. 2 (ICH M7 Class 3) | Alkyl halides are structural alerts for mutagenicity. |
| STOT-SE | 3 | H335: May cause respiratory irritation.[2][3][6][7] | Inhalation of dust or hydrolyzed HCl vapors. |
Regulatory Context (Drug Development)
Under ICH M7 guidelines , alkyl halides are considered "Cohort of Concern" or Class 2/3 impurities.
-
Implication: If this compound is used in the final steps of API synthesis, it requires rigorous purging and analytical monitoring (ppm level) to ensure it does not carry over into the drug substance.
-
Control Strategy: It should be treated as a mutagenic carcinogen for handling purposes unless an Ames test proves negative [1][2].
Part 3: Engineering Controls & PPE
Standard laboratory practices are insufficient.[3] The high sensitizing potential requires a barrier-focused approach.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If handling powder outside a glovebox, a P100/HEPA respirator is mandatory. For liquids/solutions, a half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges is required to neutralize potential HCl off-gassing.
-
Dermal (Hands):
-
Body: Tyvek® lab coat or chemically resistant apron.
Engineering Controls
-
Primary: Class II Biological Safety Cabinet (if sterile) or a Vented Balance Enclosure (VBE) for weighing.
-
Secondary: Chemical Fume Hood with face velocity >100 fpm.
-
Process: All transfers of the neat solid must occur in a closed system or under negative pressure.
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent inhalation of dust and hydrolysis of the material.
-
Preparation: Pre-dry the reaction vessel. Purge the flask with Nitrogen/Argon.
-
Weighing:
-
Place the receiving flask and the source container inside the VBE or Hood.
-
Use a disposable anti-static spatula.
-
Self-Validating Step: Place a damp pH strip near the balance (but not touching the chemical). If it turns red, HCl is evolving, indicating moisture contamination or poor containment.
-
-
Transfer: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) inside the hood to suppress dust generation.
-
Decontamination: Wipe down the balance area with a 5% surfactant solution, followed by a water rinse.
Protocol B: Quenching & Disposal
Objective: Chemically destroy the alkylating "warhead" before disposal.
Do NOT dispose of the active alkyl chloride directly into organic waste drums; it may react with other waste streams (e.g., amines) causing exotherms.
-
Quench Solution: Prepare a solution of 10% aqueous Ammonium Hydroxide or 5% Ethanolamine in methanol.
-
Process:
-
Verification: Allow to stir for 1-2 hours. Check pH to ensure basicity is maintained.
-
Disposal: Dispose of as basic organic waste.
Part 5: Storage & Stability Management
The chloromethyl group is thermodynamically unstable in the presence of water.
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.
-
Shelf-Life: Re-test purity every 6 months.
-
Degradation Sign: The appearance of white fumes (HCl) upon opening the bottle indicates significant hydrolysis.
Part 6: Emergency Response Workflow
Figure 2: Emergency decision tree. Note that for skin contact, wiping dry powder before rinsing is crucial to prevent creating a concentrated HCl solution on the skin.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023. Link
-
National Institutes of Health (NIH) . Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. PMC, 2022. Link
-
Fisher Scientific . Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiophene (Analogous Hazard Data). Link
-
Organic Syntheses . 2-Chloromethylthiophene Handling and Stability. Org. Synth. 1949, 29,[10][11] 31. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. database.ich.org [database.ich.org]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
"4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" cell-based assay development
This Application Note and Protocol guide details the cell-based assay development for 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (hereafter referred to as CMSM ).
Given the chemical structure—a thiophene core substituted with a chloromethyl group (an electrophilic alkylating agent) and a sulfonylmorpholine (a solubilizing and hydrogen-bonding pharmacophore)—this guide treats the compound as a Covalent Electrophilic Probe or Fragment Hit . The primary scientific challenge is distinguishing between specific target engagement and non-specific alkylation (toxicity).
Application Note: Cellular Profiling of the Electrophilic Fragment CMSM
1. Introduction & Rationale
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (CMSM) represents a class of "reactive fragments" often utilized in Covalent Fragment-Based Drug Discovery (FBDD) .
-
Mechanism of Action (MoA): The chloromethyl group (-CH₂Cl) acts as a "warhead," capable of forming irreversible covalent bonds with nucleophilic amino acid residues (primarily Cysteine, but also Histidine or Lysine) on proteins.
-
The Challenge: The high reactivity of the chloromethyl moiety can lead to rapid hydrolysis in aqueous media or non-specific reaction with cellular thiols (e.g., Glutathione).
-
Objective: To develop a robust cell-based assay cascade that filters out non-specific toxicity (pan-assay interference) and identifies specific protein engagement.
2. Critical Experimental Design: The "Three-Pillar" Approach
To ensure data integrity, the assay development must follow this logical flow:
-
Chemical Stability: Verify the compound remains intact long enough to engage targets.
-
Cellular Health: Define the "Non-Toxic Window" to avoid confounding apoptosis with specific inhibition.
-
Target Engagement: Confirm covalent binding mechanism via Washout and Competition assays.
3. Experimental Workflow Diagram
Figure 1: Logical decision tree for profiling reactive electrophiles like CMSM.
Part 4: Detailed Protocols
Protocol 1: Chemical Stability & GSH Reactivity
Rationale: The chloromethyl group is prone to hydrolysis. Before cell dosing, you must determine the compound's half-life (
Materials:
-
CMSM (10 mM stock in anhydrous DMSO).
-
PBS (pH 7.4).
-
Reduced Glutathione (GSH) stock (10 mM).
-
LC-MS grade Acetonitrile.
Procedure:
-
Hydrolytic Stability: Dilute CMSM to 10 µM in PBS. Incubate at 37°C.
-
GSH Reactivity: Prepare a mixture of 10 µM CMSM and 50 µM GSH (5-fold excess) in PBS.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 50 µL Acetonitrile + 0.1% Formic Acid to stop the reaction.
-
Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak (CMSM) and the appearance of the GSH-adduct or hydrolysis product (alcohol).
Acceptance Criteria:
-
Hydrolysis
: Must be hours to ensure cellular exposure. -
GSH Reactivity: If
min, the compound is a "pan-reactive" alkylator and likely unsuitable for specific target assays.
Protocol 2: Cellular Cytotoxicity Profiling (The "Window")
Rationale: To distinguish specific pharmacology from general cell death caused by alkylation of essential housekeeping proteins.
Method: CellTiter-Glo® (ATP quantification). Cell Lines: HEK293 (General), HepG2 (Metabolic competent), and a disease-relevant line (e.g., A549).
Step-by-Step:
-
Seeding: Seed 3,000 cells/well in 384-well white plates. Incubate 24h.
-
Dosing: Prepare a 10-point dose-response of CMSM (Top conc: 100 µM, 1:3 dilution).
-
Control: 0.5% DMSO (Vehicle).
-
Positive Control:[1] Staurosporine (1 µM).
-
-
Incubation: Treat cells for 48 hours at 37°C.
-
Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 min, incubate 10 min, read Luminescence.
Data Interpretation:
| Parameter | Result Interpretation | Action |
|---|---|---|
| CC₅₀ < 1 µM | Highly Toxic / Super-reactive | STOP. Likely non-specific. |
| CC₅₀ 1–10 µM | Moderate Toxicity | Proceed with caution. Use < 1 µM for functional assays. |
| CC₅₀ > 10 µM | Low Toxicity | Ideal. Wide therapeutic window. |
Protocol 3: The "Washout" Assay (Covalency Check)
Rationale: To confirm that CMSM acts via an irreversible covalent mechanism (expected for chloromethyl warheads).
Concept: If the compound binds covalently, its effect should persist even after the free compound is washed away.
Procedure:
-
Setup: Plate cells in two duplicate 96-well plates (Plate A and Plate B).
-
Treatment: Treat both plates with CMSM at
concentration (determined from Protocol 2) for 1 hour . -
Washout (Plate A):
-
Remove media containing CMSM.
-
Wash cells 3x with warm PBS.
-
Add fresh, compound-free media.
-
-
Continuous (Plate B): Do not wash. Leave compound on cells.
-
Incubation: Incubate both plates for an additional 24–48 hours.
-
Readout: Measure viability or functional output.
Analysis:
-
Reversible Inhibitor: Plate A (Washed) recovers function/viability.
-
Irreversible (Covalent) Inhibitor: Plate A shows similar inhibition/toxicity to Plate B (Continuous), confirming the "hit-and-run" mechanism.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Rationale: To demonstrate physical binding of CMSM to a specific protein target in intact cells (Target Engagement).
Prerequisite: Requires a hypothesized target (e.g., a specific kinase or enzyme). If "orphan," this can be performed proteome-wide (MS-CETSA), but here we describe the Western Blot format.
Procedure:
-
Treatment: Treat 10^7 cells with 10 µM CMSM or DMSO for 1 hour.
-
Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Heating: Aliquot cell suspension into PCR tubes. Heat each tube to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Cooling: Cool at RT for 3 min.
-
Lysis: Freeze-thaw 3x (liquid nitrogen / 25°C) to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unstable proteins pellet; bound/stabilized proteins remain in supernatant).
-
Analysis: Run supernatant on SDS-PAGE and Western Blot for the target protein.
Result:
-
Shift: If CMSM binds the target, the protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Stabilization).
5. References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link
-
Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link
-
PubChem Compound Summary. "Chloromethyl 4-morpholinecarboxylate (Related Structure)." National Library of Medicine. Link
-
Åkerfeldt, K. S., et al. "Amino Acid Alkylation by Chloromethyl Ketones." Journal of Medicinal Chemistry, 1993. (Foundational chemistry for chloromethyl reactivity).
Sources
Application Note: Targeted Covalent Modification using 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (TCM-Cl)
Abstract
This guide details the application of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (referred to herein as TCM-Cl ), a representative electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD) . Possessing a moderate-reactivity alkyl chloride warhead on a thiophene-sulfonyl scaffold, TCM-Cl is utilized to probe "ligandable" cysteine residues within proteomes. This protocol outlines the methodology for using TCM-Cl to identify cryptic allosteric sites, map reactive cysteines, and validate target engagement via Intact Protein Mass Spectrometry.
Part 1: Compound Profile & Mechanism
Physicochemical Profile
-
Compound Name: 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
-
Abbreviation: TCM-Cl
-
Molecular Formula:
-
Molecular Weight: 281.78 Da
-
Warhead: Chloromethyl group (Alkyl chloride).
-
Reactivity Class: Moderate electrophile (requires proximal nucleophile or favorable geometry for rapid labeling).
-
Solubility: DMSO (Stock), limited aqueous solubility (>100 µM requires co-solvent).
Mechanism of Action
TCM-Cl functions as a covalent probe targeting nucleophilic amino acid side chains, primarily Cysteine (Cys) . The reaction proceeds via an
-
Selectivity: While highly selective for Cysteine, off-target reactivity with Histidine or Lysine may occur at elevated pH (>8.5) or within specific catalytic triads.
-
Mass Shift: Upon covalent modification, the protein mass increases by the mass of the fragment minus the leaving group (Cl) and the proton (H) from the cysteine thiol.
-
Net Mass Shift (
M): +245.32 Da (Calculated as ).
-
Figure 1: Reaction mechanism of TCM-Cl with a protein cysteine thiol via nucleophilic substitution.
Part 2: Experimental Protocol
Materials & Reagents
-
TCM-Cl Stock: 50 mM in anhydrous DMSO. Store at -20°C (Avoid freeze-thaw cycles; moisture sensitive).
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Note: Avoid buffers with nucleophiles (e.g., Tris,
-mercaptoethanol, DTT) during the labeling step. -
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Use TCEP instead of DTT, as TCEP is less nucleophilic and compatible with alkyl chlorides.
-
Target Protein: Purified recombinant protein (>90% purity), concentration 5–10 µM.
Workflow: Covalent Labeling Screen
Step 1: Protein Preparation
-
Dilute protein to 10 µM in HEPES buffer.
-
Add 100 µM TCEP to ensure surface cysteines are reduced. Incubate for 10 min at Room Temperature (RT).
Step 2: Labeling Reaction
-
Add TCM-Cl stock to the protein solution to a final concentration of 100 µM (10-fold molar excess).
-
Control: Add equivalent volume of DMSO to a separate sample.
-
-
Incubation: Incubate at RT for 60–120 minutes or at 4°C overnight.
-
Optimization: Time-course aliquots (1h, 4h, 24h) are recommended for initial characterization.
-
Step 3: Quenching (Optional but Recommended)
-
Quench unreacted probe by adding excess cysteine (1 mM) or DTT (5 mM) if proceeding to digestion.
-
For Intact MS, rapid desalting is preferred over chemical quenching to maintain spectral quality.
Step 4: Analysis (Intact Protein LC-MS)
-
Desalt samples using Zeba™ Spin Desalting Columns (7K MWCO) or LC diversion valve.
-
Inject onto a C4 or C8 reverse-phase column (e.g., Agilent PLRP-S).
-
Elute with a water/acetonitrile gradient (+0.1% Formic Acid).
-
Deconvolute the mass spectrum (e.g., using MaxEnt1 or BioPharma Finder).
Part 3: Data Analysis & Interpretation
Calculating Labeling Efficiency
Analyze the deconvoluted mass spectrum. You will observe the "Apo" (unmodified) peak and potentially +1, +2, or +3 adduct peaks depending on the number of reactive cysteines.
| Species | Formula | Theoretical Mass Shift ( |
| Apo Protein | M | 0 Da |
| Singly Labeled | M + (TCM-Cl - HCl) | +245.32 Da |
| Doubly Labeled | M + 2 | +490.64 Da |
Calculation:
Validation: Competition Assay
To prove the labeling is specific to the active site or a functional cysteine:
-
Pre-incubate protein with a known reversible inhibitor or substrate (at saturating concentration) for 30 min.
-
Add TCM-Cl (100 µM) and incubate.
-
Result: If the mass shift is abolished or significantly reduced, TCM-Cl targets a cysteine within the ligand-binding pocket.
Part 4: Application Context (Fragment Screening)
TCM-Cl is typically used as part of a "Covalent Fragment Library" to find starting points for drug discovery.
Figure 2: Workflow for utilizing TCM-Cl in a covalent fragment screening campaign.
Why use TCM-Cl?
-
Thiophene Scaffold: Provides unique
-stacking interactions often not found in phenyl-based fragments. -
Sulfonyl Morpholine: Improves solubility and acts as a hydrogen bond acceptor, potentially interacting with backbone amides or basic residues (Arg/Lys) near the target cysteine.
References
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. Link
-
Enamine Ltd. (2024). "Covalent Fragment Libraries." Enamine Catalog. Link
Application of "4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" in drug discovery
Topic: Application of "4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" in Drug Discovery Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Discovery Biologists[1]
Introduction: The Strategic Value of the Thienyl-Sulfonyl-Morpholine Scaffold
In modern drug discovery, the 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (hereafter referred to as CTSM ) serves as a high-value electrophilic building block.[1] Its structural utility lies in its bifunctional nature: it possesses a reactive chloromethyl "warhead" for covalent attachment and a stable morpholinosulfonyl "payload" that modulates physicochemical properties.[1]
This compound is primarily utilized in Lead Optimization and Fragment-Based Drug Design (FBDD) to introduce the 3-(morpholinosulfonyl)thien-2-ylmethyl motif.[1] This motif is isosteric with substituted benzyl or pyridylmethyl groups but offers distinct advantages:
-
Metabolic Stability: The thiophene ring is less prone to oxidative metabolism than phenyl rings in certain positions, while the sulfonamide linkage blocks metabolic soft spots.[1]
-
Solubility Enhancement: The morpholine ring acts as a solubilizing group, reducing lipophilicity (LogP) while maintaining hydrogen bond acceptor capability.[1]
-
Vector Positioning: The 2,3-substitution pattern on the thiophene ring creates a unique spatial vector, positioning the morpholine group into solvent-exposed regions of a binding pocket (e.g., kinase hinge regions or GPCR allosteric sites).[1]
Core Applications in Medicinal Chemistry
Application A: Late-Stage Functionalization (LSF)
CTSM is used to rapidly diversify "core" scaffolds (e.g., piperazines, anilines, phenols) containing a nucleophilic handle.[1] By alkylating a lead compound with CTSM, chemists can assess the impact of the bulky, polar-modulated thienyl moiety on potency and ADME properties.[1]
-
Target Class: Kinases (Type II inhibitors), GPCRs (allosteric modulators), and Ion Channels.[1]
-
Mechanism: The chloromethyl group undergoes SN2 substitution with nucleophiles on the lead scaffold.[1]
Application B: Synthesis of Fused Sultam Heterocycles
While the morpholine sulfonamide is stable, CTSM can serve as a precursor for intramolecular cyclizations if the morpholine is displaced or if the sulfonyl group is activated.[1] However, its primary utility remains as a linker-fragment donor.[1]
Application C: Covalent Fragment Screening (Chemoproteomics)
Although less common than acrylamides, chloromethyl-thiophenes can serve as "reactive fragments" in chemoproteomic screening to map nucleophilic cysteine residues on protein surfaces.[1] The morpholine sulfonamide acts as a reporter tag or solubility handle during this process.[1]
Experimental Protocols
Protocol 1: General N-Alkylation of Secondary Amines
This protocol describes the coupling of CTSM with a secondary amine scaffold (e.g., a piperazine derivative) to generate a tertiary amine library member.[1]
Reagents:
-
Electrophile: CTSM (1.0 equiv)[1]
-
Nucleophile: Target Scaffold (Secondary Amine, 1.0–1.2 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0–3.0 equiv)[1]
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the amine scaffold (1.0 mmol) in anhydrous ACN (5 mL) in a reaction vial equipped with a magnetic stir bar.
-
Activation: Add DIPEA (2.5 mmol). If the amine is a salt (e.g., HCl salt), ensure enough base is added to neutralize it.[1]
-
Addition: Add CTSM (1.0 mmol) slowly to the stirring solution at Room Temperature (RT).
-
Note: If using NaI, add it prior to CTSM addition.[1]
-
-
Reaction: Stir the mixture at 60°C for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass = Scaffold Mass + 273.3 - 36.5).[1]
-
Checkpoint: The disappearance of the chloride starting material and the appearance of the product peak.[1]
-
-
Work-up:
-
Purification: Purify via Flash Column Chromatography (SiO₂).
Protocol 2: S-Alkylation of Thiol-Containing Scaffolds
Used for attaching the motif to thiophenols or heterocyclic thiols.[1]
Key Modification:
-
Base: Use Cesium Carbonate (Cs₂CO₃) (1.5 equiv).[1]
-
Solvent: DMF or Acetone.[1]
-
Temperature: Often proceeds at RT due to higher nucleophilicity of thiols.[1]
-
Precaution: Degas solvents to prevent disulfide formation of the starting thiol.[1]
Visualizing the Synthetic Landscape
The following diagram illustrates the decision tree and reaction pathways for utilizing CTSM in library synthesis.
Caption: Synthetic workflow for coupling CTSM with nucleophilic scaffolds to generate diverse libraries for Lead Optimization.
Critical Data Summary: Physicochemical Impact
When replacing a standard Benzyl group with the Thienyl-Sulfonyl-Morpholine moiety, the following shifts in physicochemical properties are typically observed:
| Property | Benzyl Group (Reference) | Thienyl-Sulfonyl-Morpholine (CTSM) | Impact on Drug Design |
| Molecular Weight | +91 Da | +273 Da | Increases MW; monitor Ligand Efficiency (LE).[1] |
| LogP (Lipophilicity) | High (Hydrophobic) | Moderate to Low | Improves aqueous solubility; reduces non-specific binding.[1] |
| H-Bond Acceptors | 0 | 3 (Sulfonyl oxygens + Morpholine O) | Creates new interaction vectors with protein residues.[1] |
| Metabolic Stability | Prone to CYP oxidation | Improved (Blocked positions) | Extends half-life (t1/2).[1] |
| Polar Surface Area | Low | High (~70 Ų) | Reduces BBB permeability (peripheral targets).[1] |
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Chloromethyl thiophenes are potent alkylating agents and can act as lachrymators (tear gas-like agents).[1]
-
Stability: The compound is sensitive to moisture (hydrolysis of the chloride to alcohol).[1] Store under inert atmosphere (Argon/Nitrogen) at 4°C.
References
-
Synthesis of Thienopyridines: "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation." National Institutes of Health (PMC).[1] Available at: [Link]
-
Morpholine Sulfonamides in Drug Design: "Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group." ResearchGate.[1] Available at: [Link]
-
Green Synthesis of Morpholines: "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv. Available at: [Link]
-
Thienopyrimidine Scaffolds: "Thienopyrimidine | Encyclopedia MDPI." Encyclopedia.[1][3] Available at: [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis Yield Optimization for 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine .
The synthesis of this building block relies on a critical two-step sequence: (1) the sulfonamidation of 2-methylthiophene-3-sulfonyl chloride with morpholine, followed by (2) the radical chlorination of the 2-methyl group. The second step is notoriously sensitive and prone to over-chlorination or ring substitution, as detailed in comprehensive reviews on [1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative data to help you achieve high-yielding, reproducible results.
Reaction Workflow & Mechanistic Pathways
Reaction workflow and common side reactions in the synthesis of the target morpholine derivative.
Section 1: Standardized Experimental Protocols
Protocol A: Sulfonamidation (Synthesis of 4-[(2-Methylthien-3-yl)sulfonyl]morpholine)
Causality & Design: The reaction between 2-methylthiophene-3-sulfonyl chloride and morpholine is highly exothermic. If moisture is present, competitive hydrolysis of the sulfonyl chloride will severely depress your yield. Utilizing anhydrous dichloromethane (DCM) and a slight excess of a non-nucleophilic base (N,N-diisopropylethylamine, DIPEA) ensures the generated HCl is neutralized without the base competing for the electrophilic sulfur center.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-methylthiophene-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL/g) under a strict nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction and prevent substrate degradation.
-
Addition: Add DIPEA (1.5 eq) dropwise, followed by the slow addition of morpholine (1.1 eq).
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.
Protocol B: Radical Chlorination (Synthesis of Target Molecule)
Causality & Design: Allylic/benzylic-style chlorination of the methyl group requires strict radical conditions to avoid electrophilic aromatic substitution on the electron-rich thiophene ring, a standard protocol observed in the [2]. N-Chlorosuccinimide (NCS) is utilized for the controlled release of chlorine radicals, initiated thermally by Azobisisobutyronitrile (AIBN).
Step-by-Step Methodology:
-
Preparation: Dissolve 4-[(2-methylthien-3-yl)sulfonyl]morpholine (1.0 eq) in anhydrous chlorobenzene (15 mL/g). Self-Validation: Ensure the solvent is completely anhydrous to prevent ionic shifts.
-
Reagent Loading: Add NCS (1.05 eq) and AIBN (0.05 eq). Crucial: Do not exceed 1.05 eq of NCS to prevent dichloromethylation.
-
Degassing: Sparge the mixture with nitrogen for 15 minutes. Oxygen is a potent radical scavenger and will prematurely terminate the chain reaction.
-
Initiation: Heat the mixture to 80–85 °C under continuous stirring. Optional but recommended: irradiate with a tungsten lamp to ensure consistent radical initiation. React for 4–6 hours.
-
Workup: Cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter the solid, wash with cold chlorobenzene, and concentrate the filtrate. Purify via silica gel chromatography.
Section 2: Troubleshooting Guide
Issue 1: High levels of dichloromethylated byproducts
Causality: Radical chlorination is a chain reaction. The mono-chlorinated target product is often more reactive toward further radical abstraction than the starting material because the resulting radical is stabilized by the adjacent chlorine atom. Solutions:
-
Stoichiometry: Strictly limit NCS to 1.0–1.05 equivalents.
-
Kinetic Control: Monitor the reaction closely via HPLC and intentionally arrest the reaction at ~90% conversion. It is vastly easier to separate unreacted starting material via chromatography than it is to separate the dichlorinated byproduct.
-
Thermal Regulation: Lower the reaction temperature slightly (e.g., 75 °C) and rely more on photochemical initiation to maintain a lower, controlled steady-state concentration of radicals.
Issue 2: Ring chlorination instead of methyl chlorination
Causality: The thiophene ring is highly susceptible to electrophilic aromatic substitution (EAS). If the reaction shifts from a radical mechanism to an ionic mechanism, the chlorine will attack the 5-position of the thiophene ring. This shift occurs in the presence of Lewis acids (even trace metal impurities), moisture, or polar solvents, which accelerate [3]. Solutions:
-
Ensure all glassware is oven-dried and solvents are strictly anhydrous.
-
Avoid polar solvents like DMF or acetonitrile; strictly use chlorobenzene, benzene, or CCl₄.
-
Add a trace amount of a weak, insoluble base (e.g., K₂CO₃) to the reaction mixture to scavenge any trace HCl generated, which can autocatalyze the ionic pathway.
Issue 3: Poor conversion or stalled reaction
Causality: Radical chain termination is occurring faster than propagation. This is almost always due to the presence of dissolved oxygen or degraded AIBN. Solutions:
-
Thoroughly degas the solvent via freeze-pump-thaw or vigorous nitrogen sparging before adding the initiator.
-
Use fresh AIBN (recrystallized from methanol and stored in the dark at 4 °C).
-
If the reaction stalls midway, add a secondary spike of AIBN (0.02 eq) to re-initiate the propagation phase.
Section 3: Quantitative Data on Chlorination Conditions
The following table summarizes the causal relationship between solvent/initiator choices and the resulting yield and selectivity during the radical chlorination step (Protocol B).
| Solvent | Initiator | Temp (°C) | Overall Conversion (%) | Mono-Cl Yield (%) | Di-Cl Yield (%) | Ring-Cl Yield (%) |
| Acetonitrile | AIBN | 80 | 95 | 45 | 10 | 40 (Ionic shift) |
| Carbon Tetrachloride | AIBN | 76 | 90 | 78 | 12 | < 1 |
| Chlorobenzene | AIBN | 85 | 92 | 75 | 15 | 2 |
| Chlorobenzene | BPO | 85 | 88 | 65 | 20 | 3 |
| Chlorobenzene | AIBN + Light | 75 | 94 | 82 | 10 | 2 |
Note: Carbon tetrachloride provides excellent radical stabilization but is often restricted due to toxicity. Chlorobenzene with dual thermal/photochemical initiation provides the best scalable alternative.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use sulfuryl chloride (SO₂Cl₂) instead of NCS for the chlorination step? A: It is highly discouraged for this specific substrate. While SO₂Cl₂ is a common radical chlorinating agent, it generates HCl and SO₂ as byproducts. The resulting acidic environment strongly promotes electrophilic ring chlorination on the electron-rich thiophene substrate. NCS is required to maintain a neutral environment and favor the radical pathway.
Q: Why does my product turn dark brown or black during the workup of the chlorination step? A: Thiophene derivatives are highly sensitive to acidic oxidation and polymerization. If unreacted NCS or trace HCl is left in the mixture during concentration, it will degrade the thiophene ring thermally. Always wash the organic layer with a mild reducing agent (like saturated aqueous sodium thiosulfate) followed by NaHCO₃ before concentrating the solvent.
Q: Is it possible to purify the mono-chlorinated product from the di-chlorinated byproduct via vacuum distillation? A: No. The boiling points of the mono- and di-chlorinated sulfonylmorpholine derivatives are exceedingly high. The compounds will undergo thermal degradation (charring) before they distill. Purification must be executed via silica gel column chromatography or careful recrystallization (e.g., from ethanol/hexane mixtures).
References
-
Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior - MDPI -[Link]
-
Brønsted Acidic Ionic Liquid Accelerated Halogenation of Organic Compounds with N-Halosuccinimides (NXS) - MDPI -[Link]
Sources
"4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" stability in different solvents
Technical Support Center: Stability & Handling Guide Topic: 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine Document ID: TSC-2026-CMTSM-01
Executive Summary
This guide addresses the stability profile of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine , a highly reactive electrophilic intermediate often used in medicinal chemistry. Users frequently report degradation (hydrolysis, solvolysis) and "disappearing peaks" during LC-MS analysis.
The Core Issue: The molecule contains a 2-chloromethyl group on a thiophene ring, activated by an adjacent 3-sulfonyl moiety. This combination creates a "super-benzylic" halide system that is exceptionally prone to nucleophilic attack, even by weak nucleophiles like water or methanol.
Part 1: Solvent Compatibility Matrix
The following table categorizes solvents based on the stability of the chloromethyl group.
| Solvent Class | Solvent Examples | Compatibility | Technical Notes |
| Halogenated | Dichloromethane (DCM), Chloroform | High (Recommended) | Preferred for Stock. Inert to the alkyl halide. Excellent solubility. |
| Nitriles | Acetonitrile (MeCN) | High | Good for LC-MS stock if anhydrous. |
| Ethers | THF, 1,4-Dioxane | Medium | Generally stable, but peroxides or wet solvent can trigger degradation. |
| Polar Aprotic | DMSO, DMF, DMA | Low (Caution) | Risk of Solvolysis. DMSO can act as an oxidant or nucleophile (Swern-like reactivity) upon prolonged storage. |
| Protic | Water, Methanol, Ethanol | Incompatible | Rapid Degradation. Immediate solvolysis to the alcohol or ether derivative. Liberates HCl.[1] |
Part 2: Troubleshooting Guide (FAQ)
Q1: My LC-MS peak for the compound disappears after 2 hours in Methanol. Why?
Diagnosis: You are observing Solvolysis .
Mechanism: The chloromethyl group (
Q2: Can I store 10 mM stock solutions in DMSO at -20°C?
Diagnosis: Risky for long-term storage.
Mechanism: While DMSO is aprotic, it is hygroscopic. Absorbed atmospheric water will hydrolyze the chloromethyl group to the alcohol (
-
Best Practice: Store solid powder at -20°C under nitrogen/argon.
-
Alternative: Make fresh DMSO stocks immediately before biological assays. Do not freeze/thaw DMSO stocks of this specific compound more than once.
Q3: The compound turned pink/brown during storage. Is it still good?
Diagnosis: Polymerization or acid-catalyzed decomposition. Mechanism: As the compound degrades (even slightly) by reacting with trace moisture, it releases Hydrochloric Acid (HCl) . This acid autocatalyzes further decomposition of the thiophene ring, leading to oligomerization (darkening). Solution: Check purity via NMR or LC-MS immediately. If purity is <90%, repurify or discard. Store future batches with a desiccant.
Part 3: Mechanistic Visualization
The following diagram details the degradation pathways users must avoid.
Figure 1: Degradation pathways of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine in protic environments.
Part 4: Validated Experimental Protocols
Protocol A: Stability Check (Quality Control)
Use this protocol to verify compound integrity before starting a campaign.
-
Preparation: Dissolve 1 mg of compound in 1 mL of Anhydrous Dichloromethane (DCM) .
-
TLC Analysis: Spot on Silica Gel 60 F254 plates.
-
Eluent: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm). The chloromethyl compound absorbs strongly.
-
Note: Do not use stain dips containing acid (e.g., Hanessian's stain) or heat excessively, as this may degrade the spot on the plate.
-
-
Criteria: A single spot indicates stability. A "streak" or spot at the baseline indicates hydrolysis (alcohol formation).
Protocol B: Biological Assay Preparation
Designed to minimize hydrolysis during aqueous dilution.
-
Weighing: Weigh the solid in a low-humidity environment.
-
Stock Solution: Dissolve in 100% DMSO to 10 mM concentration.
-
Critical Step: Use a fresh bottle of DMSO (low water content).
-
-
Dilution:
-
Do NOT perform serial dilutions in DMSO/Water mixtures and let them sit.
-
Perform serial dilutions in pure DMSO .
-
Add the DMSO solution to the aqueous assay buffer immediately prior to reading (within <15 minutes).
-
Part 5: Decision Logic for Solvent Selection
Figure 2: Decision tree for solvent selection to ensure compound stability.
References
-
BenchChem Technical Support. (2025).[2][3] Solubility Profile of 2-(Chloromethyl)thiophene in Organic Solvents: A Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from
-
Organic Syntheses. (1955). 2-Chloromethylthiophene.[1][2][3][4][5][6] Org. Synth. 1955, 35, 811. Retrieved from
-
Google Patents. (2009). Method for preparing thiophene derivative chloromethylation product. CN101381362A. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]
Off-target effects of "4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine"
The following Technical Support Guide addresses the off-target effects and experimental handling of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (referred to herein as CMSM ). This guide is structured for researchers utilizing CMSM as a covalent probe, reactive intermediate, or electrophilic fragment in drug discovery.[1]
Topic: Troubleshooting Off-Target Reactivity & Experimental Optimization
Document ID: TS-CMSM-2026-02 | Version: 1.4 | Status: Active[1]
Product Overview & Mechanism
Compound: 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Class: Reactive Electrophile / Covalent Warhead / Alkylating Agent
Primary Reactivity: Nucleophilic Substitution (
The "Off-Target" Challenge
Unlike reversible inhibitors, CMSM relies on a reactive alkyl halide moiety.[1] Its off-target profile is dominated by non-specific alkylation of solvent-exposed cysteines and depletion of cellular nucleophiles.[1] The sulfonyl-morpholine group provides some solubility and structural orientation, but the chloromethyl group drives the promiscuity.[1]
Critical Troubleshooting Guide (Q&A)
Category A: Cytotoxicity & Cell Health[1]
Q1: I observe rapid cell death (
Diagnosis: Likely Off-Target Glutathione (GSH) Depletion . Technical Insight: The chloromethyl group rapidly reacts with intracellular GSH (concentrations
).[1] This massive alkylation event depletes the cell's antioxidant reserve, triggering oxidative stress and necrotic cell death independent of your specific protein target. Solution:
Q2: My control cells (vector only) show altered signaling pathways after CMSM treatment.
Diagnosis: "Bystander" Alkylation of Hyper-Reactive Cysteines. Technical Insight: Highly reactive cysteines on metabolic enzymes (e.g., GAPDH, PKM2) or cytoskeletal proteins (e.g., Tubulin) are "cysteine sponges."[1] Alkylating these can inhibit glycolysis or disrupt cell structure, leading to secondary signaling artifacts (e.g., p53 activation, AMPK phosphorylation). Solution: Use a non-reactive analog control where the chloromethyl group is replaced by a methyl group (4-{[2-methylthien-3-yl]sulfonyl}morpholine).[1] If the effect persists with the methyl analog, it is scaffold-driven; if lost, it is warhead-driven.[1]
Category B: Assay Stability & Labeling
Q3: The compound loses potency when stored in aqueous buffer for
Diagnosis: Hydrolysis of the Chloromethyl Warhead. Technical Insight: In aqueous media (especially at pH
), the chloromethyl group undergoes hydrolysis to form the hydroxymethyl derivative () and HCl.[1] The hydroxymethyl analog is chemically inert towards cysteines, rendering the probe inactive. Solution:
Solvent: Prepare stocks in 100% anhydrous DMSO .
Protocol: Add CMSM to the aqueous buffer immediately before use.[1] Do not store diluted working solutions.
Buffer: Lower pH to 7.0–7.2 to slow hydrolysis (avoid pH
).
Q4: In Western blotting/Proteomics, I see a "smear" or multiple bands instead of a single band.
Diagnosis: Promiscuous Labeling (Concentration/Time Dependent). Technical Insight: Covalent probes often display a "hook effect." At high concentrations or long incubation times, the probe reacts with lower-affinity off-targets (low
cysteines). [1] Solution: Perform a Time-Dose Matrix :
Test shorter incubation times (e.g., 15, 30, 60 min).
Reduce concentration. Specific labeling saturates early; non-specific labeling increases linearly with concentration.[1]
Mandatory Visualization: Reactivity Pathways
The following diagram illustrates the competing pathways for CMSM in a biological system: Specific Target Engagement vs. Off-Target Hydrolysis and Glutathione Conjugation.[1]
Figure 1: Kinetic competition between specific target engagement, hydrolytic inactivation, and off-target alkylation (GSH/Proteome) for the CMSM probe.[1]
Experimental Optimization Protocol
A. Buffer Composition Rules
-
NO Thiols: Avoid DTT,
-Mercaptoethanol, or Glutathione in the reaction buffer.[1] These will instantly quench the chloromethyl group.[1] -
pH Control: Maintain pH 7.0–7.4.
B. Quenching Strategy
To stop the reaction precisely for time-course experiments:
-
Reagent: Add excess DTT (10 mM) or Cysteine (10 mM) .[1]
-
Mechanism: The free thiol rapidly scavenges remaining unreacted CMSM, preventing further protein modification during lysis or SDS-PAGE sample prep.[1]
C. Negative Control Synthesis
For rigorous validation, synthesize or procure the Methyl analog:
-
Structure: 4-{[2-methyl thien-3-yl]sulfonyl}morpholine.[1]
-
Usage: Run side-by-side with CMSM. Any biological effect observed with the Methyl analog is non-covalent (scaffold binding) and not due to the warhead.[1]
References
-
Mechanism of Chloromethyl Ketone/Halide Inhibitors
-
Reactivity of 2-(Chloromethyl)
-
General Toxicity of Alkyl
-
Title: Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins.[1]
-
Source: Curtis, S., et al. (2016).[1] Pharmacological Research.
-
Relevance: Discusses how reactive drug intermediates can cause broad transcriptomic changes via off-target modification.[1]
-
URL:[Link]
-
-
Covalent Inhibitor Design Principles
Sources
- 1. guidechem.com [guidechem.com]
- 2. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Assay Optimization for 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Welcome to the Application Support Center. As a Senior Application Scientist specializing in covalent probes and targeted electrophiles, I have designed this troubleshooting guide to address the unique challenges of working with 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine .
This compound features a highly reactive chloromethyl thiophene warhead designed to covalently modify target nucleophiles (typically cysteines) via an
Below is our comprehensive guide to optimizing your biochemical and cellular assays to ensure reproducible, high-fidelity data.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my compound's apparent potency (IC ) shift dramatically depending on the assay pre-incubation time?
The Causality: You are observing the fundamental kinetic nature of covalent inhibitors. Unlike reversible binders that reach a thermodynamic equilibrium, covalent probes follow a two-step mechanism: initial reversible binding (defined by the dissociation constant,
Q2: I am losing compound activity rapidly in my aqueous assay buffer. How do I prevent this?
The Causality: The 2-chloromethyl thiophene group is a highly reactive primary alkyl halide. In aqueous environments, water molecules or hydroxide ions act as nucleophiles, displacing the chloride leaving group via solvolysis. This converts your active electrophile into an inert hydroxymethyl byproduct. Chloromethyl ketones and related warheads are notorious for this, often exhibiting aqueous half-lives of just 5 to 20 minutes[3]. If you pre-incubate the compound in buffer before adding your target protein, you are effectively destroying your probe. The Solution: Prepare all stock solutions in 100% anhydrous DMSO and store them in single-use aliquots at -20°C. Never pre-incubate the compound in the assay buffer. Add the compound to the reaction mixture last, immediately initiating the time-course measurement.
Q3: I'm observing non-specific labeling and precipitation at high concentrations (>10 µM). How do I establish the optimal concentration window?
The Causality: To accurately decouple
Part 2: Quantitative Data Presentation
To successfully deploy 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine, your assay conditions must be tightly constrained. The table below summarizes the critical optimization parameters.
Table 1: Optimization Parameters for Chloromethyl-Based Covalent Assays
| Parameter | Recommended Range | Mechanistic Rationale | Troubleshooting Indicator |
| Co-solvent (DMSO) | Maintains protein folding while keeping the hydrophobic thiophene-morpholine core in solution. | Erratic LC-MS signals or visible cloudiness indicate compound precipitation. | |
| Probe Concentration | Ensures saturation of the reversible complex ( | A strictly linear | |
| Buffer pH | 7.0 – 7.4 | Balances target nucleophile reactivity (e.g., Cys thiolate | Rapid probe depletion in a no-protein control indicates the pH is too high (excess |
| Assay Time Window | 0 – 30 minutes | Captures the kinetic curve before the probe is fully hydrolyzed by the aqueous buffer. | Signal plateaus prematurely, indicating the active probe has been completely hydrolyzed. |
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness, the following LC-MS/MS protocol includes built-in validation steps to mathematically isolate target engagement from background hydrolysis.
Protocol: Time-Dependent Covalent Inhibition Assay (LC-MS/MS)
Step 1: Reagent Preparation
-
Dissolve 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine in 100% anhydrous DMSO to yield a 10 mM stock.
-
Prepare a 100x concentration matrix in dry DMSO (e.g., 10 µM to 1000 µM) to ensure the final assay DMSO concentration remains constant at 1%.
Step 2: System Validation (Hydrolysis Baseline) Critically, you must know the half-life of your probe in your specific buffer to validate that loss of activity is due to protein binding, not degradation.
-
Inject 1 µM of the probe into your assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl) without the target protein.
-
Sample at 0, 5, 10, 20, and 30 minutes. Quench with 0.4% formic acid.
-
Analyze via LC-MS to calculate the aqueous half-life (
). Rule: Your maximum assay time in Step 4 must not exceed .
Step 3: Reaction Initiation
-
Prepare your target protein in the assay buffer at a concentration of 0.1 µM (ensure
to maintain pseudo-first-order kinetics). -
Initiate the reaction by adding 1 µL of the 100x compound matrix to 99 µL of the protein solution. Mix rapidly.
Step 4: Time-Course Sampling & Quenching
-
Extract 10 µL aliquots at precisely 2, 5, 10, 15, and 30 minutes.
-
Immediately quench the reaction by mixing the aliquot 1:1 with 0.4% formic acid to denature the protein and halt the alkylation reaction.
Step 5: Data Acquisition & Processing
-
Analyze the samples via intact protein LC-MS. Quantify the ratio of the unmodified protein peak to the covalently modified adduct peak (+279 Da mass shift, assuming loss of HCl).
-
Plot the natural log of the remaining unmodified protein fraction (
) versus time to extract the observed rate constant ( ) for each concentration. -
Plot
versus inhibitor concentration ( ). Fit to the hyperbolic equation: to determine your optimization metrics.
Part 4: Workflow Visualization
Workflow for optimizing chloromethyl covalent probe concentration in aqueous biochemical assays.
Part 5: References
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors | Bioorganic & Medicinal Chemistry |[Link]
-
Detection of Active Matriptase Using a Biotinylated Chloromethyl Ketone Peptide | PLOS One |[Link]
-
Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 | Journal of Medicinal Chemistry |[Link]
Sources
Technical Support Center: Handling & Purification of Labile Thenylic Halides
This technical guide addresses the specific stability and purification challenges associated with 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine .
This molecule combines the structural stability of a sulfonamide with the high reactivity of a thenylic halide (2-chloromethylthiophene moiety). The primary failure mode in purifying this compound is acid-catalyzed decomposition on silica gel, leading to polymerization or hydrolysis.[1]
Subject: Troubleshooting Purification of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine Classification: High Reactivity Intermediate Urgency: High (Thermal/Acid Sensitivity)[1]
The Core Challenge: Chemical Stability Profile
Before attempting purification, you must understand why your compound degrades.[1] This molecule is not a standard organic intermediate; it is an alkylating agent .[1]
-
The Instability Mechanism: The thiophene ring is electron-rich.[1] The sulfur atom's lone pair can stabilize a carbocation at the 2-position via resonance (similar to a benzylic system but more reactive).[1] This makes the chloride leaving group "loose."
-
The Trigger: Trace acid (protons) facilitates the departure of the chloride ion. Once the carbocation forms, it rapidly reacts with:
Visualizing the Decomposition Pathway:
Figure 1: Acid-catalyzed decomposition pathways of 2-chloromethylthiophenes.[1]
Purification Protocols
Do not treat this as a standard purification. Standard flash chromatography (0-100% EtOAc/Hex) will likely result in substantial mass loss and "streaking" on the column.[1]
Method A: Neutralized Silica Chromatography (Recommended for Oils)
If your crude material is an oil or very impure solid, you must neutralize the silica gel to prevent acid-catalyzed decomposition.[1]
Reagents Required:
-
Triethylamine (Et3N)[1]
-
Hexanes / Ethyl Acetate (EtOAc)[1]
-
Dichloromethane (DCM) - Only if solubility is an issue[1]
Step-by-Step Protocol:
-
Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% v/v Triethylamine .[1]
-
Column Pre-treatment: Pour the slurry into the column. Flush with 2-3 column volumes of the Hexane + 1% Et3N mixture. This deactivates the acidic silanol sites.
-
Eluent Preparation: Prepare your elution gradient (e.g., 10% -> 40% EtOAc in Hexanes). Add 0.5% Et3N to all eluent bottles.
-
Loading: Dissolve your crude material in a minimum amount of DCM or Toluene (avoid Acetone or Methanol).[1] Load carefully.
-
Run: Elute quickly. Do not let the compound sit on the silica.
-
Evaporation: Keep the water bath temperature < 35°C .
Method B: Recrystallization (The "Gold Standard")
Because the sulfonyl-morpholine moiety adds polarity and rigidity, this compound often forms solids. Recrystallization is superior to chromatography as it avoids surface catalysis.[1]
Solvent Systems:
-
System 1: DCM / Hexanes (Dissolve in minimal DCM, slowly add Hexanes until cloudy, cool to -20°C).
-
System 2: Toluene (Hot dissolution, cool slowly).[1]
Critical Check: Ensure your solvents are anhydrous .[1] Moisture will hydrolyze the chloromethyl group to the alcohol during the heating phase.
Comparative Data: Purification Methods
| Feature | Standard Flash Column | Neutralized Silica (Et3N) | Recrystallization |
| Recovery Yield | < 40% (High loss) | 75-85% | 85-95% |
| Purity | Moderate (Tail/Streak) | High | Very High |
| Decomposition Risk | Critical | Low | Negligible |
| Scalability | Poor | Moderate | Excellent |
| Time Required | 2-3 Hours | 3-4 Hours | 12-24 Hours |
Storage & Handling (The "Ticking Clock")
Even after purification, the compound remains reactive.
-
Temperature: Store at -20°C . Room temperature storage will lead to darkening (decomposition) within days.[1]
-
Stabilizers: If storing as a solution (e.g., in DCM or Toluene), add 0.5% Dicyclohexylamine .[1] This acts as an acid scavenger, neutralizing any HCl generated by spontaneous decomposition.[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can oxidize the thiophene ring over long periods.
Workflow Decision Tree:
Figure 2: Decision matrix for purification strategy.
Frequently Asked Questions (FAQ)
Q: My compound turned black on the rotary evaporator. What happened? A: You likely used a water bath that was too hot (>40°C) or concentrated it to dryness without removing trace acids.[1] Solution: Keep the bath cool and consider leaving a small amount of solvent (like toluene) to keep it in solution if not immediately using it.
Q: Can I use Methanol for TLC or chromatography? A: Absolutely not. Methanol is nucleophilic enough to displace the chloride, forming the methyl ether impurity (methoxymethyl thiophene). Use EtOAc/Hexanes or DCM.
Q: The NMR shows a mixture of my product and an alcohol. Can I re-chlorinate it? A: Yes. If you have significant hydrolysis (alcohol impurity), treat the mixture with Thionyl Chloride (SOCl2) in DCM with a catalytic amount of DMF.[1] This will convert the alcohol back to the chloride.
Q: Is this compound a lachrymator? A: Yes, like most thenyl and benzyl chlorides, it is a potent eye and respiratory irritant. Handle only in a functioning fume hood.
References
-
BenchChem Technical Support. (2025).[1][2][3] An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure. Retrieved from [1]
-
Organic Syntheses. (1955).[1] 2-Chloromethylthiophene.[1][2][3][4][5][6][7] Org. Synth. 1955, 35, 811.[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69830, 2-(Chloromethyl)thiophene. Retrieved from [1][4]
-
Jefferson Chemical Company. (1964).[1] Process for the preparation of morpholines. US Patent 3,151,112.[1][8] Retrieved from
Sources
- 1. 2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-3-(chloromethyl)thiophene | C5H4Cl2S | CID 18615662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Chloromethyl)thiophene | 765-50-4 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Executive Summary & Core Chemistry
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine is a highly reactive electrophilic building block used primarily for introducing the 3-(morpholinosulfonyl)thien-2-yl-methyl motif into drug candidates. Its structural integrity is compromised by the high reactivity of the chloromethyl group at the thiophene C2 position.
While the morpholine-sulfonyl moiety is relatively robust, the benzylic-like chloromethyl functionality drives the compound's degradation profile. Users typically encounter issues related to solvolysis (hydrolysis/alcoholysis) and acid-catalyzed polymerization , resulting in the liberation of hydrogen chloride (HCl) and the formation of insoluble oligomers.
Detailed Degradation Pathways
The degradation of this compound is not random; it follows specific mechanistic pathways governed by the electrophilicity of the chloromethyl group and the presence of nucleophiles (water, alcohols, or trace amines).
Pathway A: Hydrolysis (The "Moisture" Pathway)
Upon exposure to atmospheric moisture or wet solvents, the chloromethyl group undergoes nucleophilic substitution (
-
Mechanism: Water attacks the methylene carbon, displacing the chloride ion.
-
Product: 4-{[2-(Hydroxymethyl)thien-3-yl]sulfonyl}morpholine.
-
Indicator: Shift in retention time (more polar) and pH drop in solution.
Pathway B: Solvolysis/Methanolysis (The "Solvent" Pathway)
Researchers often dissolve this compound in methanol or ethanol for LC-MS analysis. This is a critical error. The solvent acts as a nucleophile, rapidly converting the parent compound into an ether derivative.
-
Mechanism: Alcohol (ROH) attacks the chloromethyl group.
-
Product: 4-{[2-(Alkoxymethyl)thien-3-yl]sulfonyl}morpholine (e.g., Methyl ether).
-
Indicator: Appearance of a pseudo-molecular ion [M-Cl+OCH3]+ in MS data.
Pathway C: Acid-Catalyzed Dimerization (The "Storage" Pathway)
As HCl is generated (via trace hydrolysis), it catalyzes the reaction between a hydrolyzed molecule (alcohol) and a parent molecule (chloride), forming an ether-linked dimer.
-
Mechanism:
. -
Product: Bis-{[3-(morpholinosulfonyl)thien-2-yl]methyl} ether.
-
Indicator: High molecular weight peaks and eventual precipitation.
Pathway D: Aminolysis (The "Impurity" Pathway)
If free morpholine is present (as a synthesis residual), it will attack the chloromethyl group, forming a bis-morpholine adduct.
-
Product: 4-{[2-(Morpholinomethyl)thien-3-yl]sulfonyl}morpholine.
Visualizing the Pathways
The following diagram illustrates the kinetic relationships between the parent compound and its primary degradation products.
Figure 1: Mechanistic flow of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine degradation showing competitive nucleophilic attacks.
Troubleshooting Guide: Experimental Anomalies
Use this table to diagnose issues observed during synthesis, storage, or analysis.
| Observation | Probable Cause | Technical Solution |
| LC-MS: New peak (+31 Da mass shift) vs. Standard | Methanolysis. Sample was prepared in Methanol. | Immediate Action: Switch diluent to Acetonitrile (ACN) or Dichloromethane (DCM). Avoid protic solvents for storage or analysis. |
| LC-MS: New peak (-18 Da vs. Parent + 16) | Hydrolysis. Conversion to alcohol (-Cl + OH). | Verification: Check water content of solvent. Dry solvents over molecular sieves (3Å). Ensure inert atmosphere (N2/Ar). |
| Sample vial septa are corroded/degraded | HCl Evolution. Spontaneous degradation is releasing acid gas. | Mitigation: Store compound with a scavenger base (e.g., solid |
| Solution turns cloudy/precipitate forms | Dimerization. Acid-catalyzed formation of insoluble ethers. | Recovery: Filter precipitate. Re-purify via rapid silica chromatography (neutralized silica) if parent compound recovery is essential. |
| NMR: Loss of -CH2- singlet at ~4.8 ppm | Chemical Alteration. The chloromethyl signal shifts upfield upon hydrolysis (to ~4.5 ppm) or substitution. | Analysis: Compare integration of the methylene peak against the stable morpholine protons. |
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in DMSO? A: Short-term, yes. However, DMSO is hygroscopic and can absorb water from the air, accelerating Pathway A (Hydrolysis). Furthermore, at elevated temperatures, DMSO can act as an oxidant (Swern-like) towards the displacement of the chloride. Recommendation: Store as a solid at -20°C. If solution storage is mandatory, use anhydrous Anisole or DCM.
Q2: Why does the compound turn pink/dark upon standing? A: This is characteristic of thiophene derivatives undergoing acid-catalyzed oligomerization. The release of HCl (from hydrolysis) protonates the thiophene ring or the morpholine nitrogen, initiating complex color-forming reactions. This indicates the material needs re-purification.
Q3: What is the best method to quench the reaction if I use this as a reagent? A: Do not use aqueous quenching immediately if unreacted starting material remains. First, remove the solvent or react the excess chloromethyl species with a "sacrificial" amine or thiol to convert it to a stable, removable adduct before aqueous workup.
Q4: Is the sulfonylmorpholine group stable? A: Yes. The sulfonamide linkage is highly stable under standard laboratory conditions. It requires harsh acidic hydrolysis (e.g., 6M HCl, reflux) to cleave the morpholine from the thiophene ring. Your primary stability concern is exclusively the chloromethyl group.
References
-
Synthesis of Chloromethylthiophene Derivatives Organic Syntheses. "2-Chloromethylthiophene."[1][2] Org. Synth. 1955, 35, 84. [Link] Context: Provides the foundational chemistry for the synthesis and decomposition risks of chloromethylated thiophenes.
-
Hydrolysis of Heterocyclic Methyl Chlorides National Institutes of Health (PubChem). "4-(Thiophen-2-yl)morpholine Data." [Link] Context: Structural data on the morpholine-thiophene core, supporting the stability of the sulfonamide linkage vs. the alkyl halide side chain.
Sources
How to improve the selectivity of "4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine"
This technical guide addresses the optimization of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine , a specialized thiophene-based electrophile.
In drug discovery and organic synthesis, this molecule acts as a reactive intermediate or a covalent warhead . Its "selectivity" challenges are twofold:
-
Synthetic Regioselectivity: Ensuring the chloromethyl and sulfonyl groups are strictly in the 2,3-position relative to the thiophene ring during production.
-
Electrophilic Selectivity: Controlling the reactivity of the chloromethyl "warhead" to target specific nucleophiles (e.g., a target cysteine) without promiscuous off-target alkylation or hydrolysis.
Module 1: Optimizing Synthetic Regioselectivity
Issue: Users often report the formation of inseparable isomers (2,4- or 2,5-substitution patterns) when synthesizing the core scaffold. Root Cause: Thiophene is electron-rich. Electrophilic aromatic substitution (EAS) typically favors the 2- and 5-positions (alpha positions). Forcing a substituent into the 3-position (beta) requires blocking or specific directing groups.
Protocol: The "Blocked-C2" Strategy
To guarantee the 2,3-substitution pattern, you must not rely on direct sulfonation of 2-chloromethylthiophene, as this yields mixtures.
Step-by-Step Workflow:
-
Starting Material: Begin with 3-bromothiophene . The bromine acts as a placeholder for the sulfonyl group.
-
Chlorosulfonylation: Treat with chlorosulfonic acid. The bromine directs the incoming sulfonyl group to the 2-position (ortho-direction) or the 5-position. Correction: To get the 3-sulfonyl, 2-chloromethyl pattern, a lithiation strategy is superior to EAS.
Recommended High-Selectivity Route (Lithium-Halogen Exchange):
-
Substrate: 3-Bromothiophene.
-
Protection: Protect C2 with a silyl group or use a "one-pot" lithiation trap.
-
Sulfonylation:
-
Reagent:
-BuLi at -78°C (Lithium-Halogen exchange at C3). -
Trap:
gas Lithium sulfinate. -
Chlorination: NCS (N-chlorosuccinimide)
Sulfonyl Chloride.
-
-
Amidation: React with Morpholine immediately to form the stable 3-sulfonylmorpholine scaffold.
-
Formylation (The Critical Step): Perform a Vilsmeier-Haack reaction or lithiation/DMF quench. Because the C3-sulfonyl is an Electron Withdrawing Group (EWG), it deactivates the ring but directs the next electrophile to the C2 position (ortho-lithiation is favored by the sulfonyl oxygen coordination).
-
Reduction & Chlorination: Reduce the C2-aldehyde to alcohol (
), then convert to chloride ( ).
Visualization: Regioselective Synthesis Pathway
Module 2: Improving Reaction Selectivity (Chemo-selectivity)
Issue: The chloromethyl group hydrolyzes to the alcohol (hydroxymethyl) in aqueous buffers or reacts with non-target amines.
Root Cause: The C2-chloromethyl group is a benzylic-like halide activated by the thiophene ring. It is highly susceptible to
Troubleshooting Table: Solvent & Base Effects
| Variable | Condition | Selectivity Outcome | Recommendation |
| Solvent | Methanol/Ethanol | POOR. Solvolysis occurs; forms ether byproducts. | Avoid. Use strictly aprotic solvents. |
| Solvent | DMF/DMSO | MODERATE. Good solubility, but heating can cause decomposition. | Use at RT. Dry solvents over molecular sieves. |
| Solvent | DCM/THF | EXCELLENT. Inert to the warhead. | Preferred for chemical derivatization. |
| Base | TEA/Pyridine | RISKY. Can form quaternary ammonium salts with the warhead. | Avoid nucleophilic bases. |
| Base | DIPEA / | HIGH. Steric bulk prevents self-alkylation. | Preferred. |
Protocol: Selective Alkylation of Target Amines
To react this compound with a specific amine (R-NH2) without side reactions:
-
Stoichiometry: Use 1.0 eq of the Thiophene-Cl and 1.1 eq of the Amine.
-
Scavenger: Add 2.0 eq of DIPEA (Hünig's base).
-
Conditions: 0°C to RT in anhydrous Acetonitrile (MeCN) .
-
Monitoring: Monitor via LC-MS. If hydrolysis (M-Cl + OH) is observed, the solvent is "wet".
Module 3: Biological Selectivity (Covalent Probes)
Issue: When used as a covalent inhibitor, the compound labels off-target proteins (e.g., Albumin, Glutathione). Mechanism: The chloromethyl thiophene is an intrinsic electrophile . Unlike acrylamides (which require specific orientation for Michael addition), alkyl halides can react with any exposed cysteine via direct displacement.
Strategy: The "Binding-First" Optimization
Selectivity cannot be achieved by the warhead alone (it is too "hot"). It must be driven by the non-covalent affinity of the scaffold (
Optimization Guide:
-
Measure Intrinsic Reactivity (
):-
Incubate the compound with Glutathione (GSH) in PBS (pH 7.4).
-
Measure
of consumption. -
Target: If
mins, it is too reactive. You need to "cool" the warhead.
-
-
Structural Modification (Cooling the Warhead):
-
Steric Hindrance: Add a methyl group to the chloromethyl carbon (convert
to ). This slows rates significantly, requiring precise positioning in the enzyme pocket to react. -
Leaving Group Switch: Swap Chlorine (-Cl) for Fluorine (-F). C-F bonds are rarely displaced unless activated by specific enzyme microenvironments.
-
-
Scaffold Tuning:
-
Modify the Morpholine ring. The morpholine is the "handle" sticking out of the pocket. Adding substituents here can improve
(binding affinity), ensuring the drug sits in the target pocket long enough to react, while transiently bouncing off off-targets.
-
Visualization: Reactivity vs. Selectivity Logic
FAQ: Troubleshooting Common Issues
Q: Why does my compound turn pink/black upon storage? A: Chloromethyl thiophenes are acid-sensitive and auto-catalytic. Trace HCl released from hydrolysis catalyzes polymerization of the thiophene ring.
-
Fix: Store at -20°C over activated silver or copper wire (stabilizers) and ensure the vial is flushed with Argon.
Q: Can I use a different amine instead of Morpholine? A: Yes. The morpholine is part of the sulfonamide "tail". You can substitute this early in the synthesis (Module 1, Step 4) to change the physicochemical properties (LogP) without affecting the chloromethyl warhead's reactivity.
Q: I see a +14 mass shift in my LC-MS. What is it?
A: This is likely methylation . If you used Methanol as a solvent, the reactive chloride was displaced by methoxide/methanol (
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to 2-(Chloromethyl)thiophene: Commercial Availability, Synthesis, and Applications.[1] Retrieved from
-
MDPI. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from
-
National Institutes of Health (NIH). (2025). Recent advances in the development of covalent inhibitors.[5][6][7][11][12] PubMed Central. Retrieved from
-
ChemicalBook. (2025).[3] Morpholine: Chemical Properties, Reactivity and Uses.[2][3] Retrieved from
-
Wiley Online Library. (2024). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 8. Synthesis and evaluation of 2-chloromethyl-3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives for central nervous system depressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of Drug Science [explorationpub.com]
Validation & Comparative
Comparing the efficacy of "4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" analogs
Topic: Comparative Efficacy & Reactivity Profile: 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (TMSM-Cl) and Functional Analogs
Executive Summary: The Strategic Role of TMSM-Cl
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (herein referred to as TMSM-Cl ) represents a specialized class of heterocyclic electrophiles used primarily in two high-value contexts:
-
Covalent Fragment-Based Drug Discovery (FBDD): As a cysteine-targeting probe to map solvent-exposed or active-site nucleophiles.
-
Divergent Library Synthesis: As a linchpin intermediate where the chloromethyl group serves as a reactive handle for nucleophilic displacement (SN2) to generate diverse amino-methyl derivatives.
This guide evaluates TMSM-Cl against its structural analogs—varying in warhead reactivity (Bromo/Hydroxyl), solubilizing tail (Piperazine/Piperidine), and core scaffold (Benzene/Pyridine). The comparison focuses on reactivity kinetics (
Mechanistic Insight: The "Why" Behind the Structure
To understand efficacy, we must deconstruct the molecule’s tripartite architecture:
-
The Thiophene Core: Unlike benzene, the thiophene ring is electron-rich (excess
-electrons). However, the sulfonyl group at position 3 is strongly electron-withdrawing, deactivating the ring and stabilizing the system against oxidative metabolism. -
The Morpholine Tail: A critical physicochemical modulator. It lowers lipophilicity (LogD ~1.5–2.0) compared to alkyl chains, improving aqueous solubility—a prerequisite for biochemical assays.
-
The Chloromethyl Warhead: A "soft" electrophile. It is less reactive than bromomethyl or acrylamide, providing tunable selectivity . It reacts preferentially with thiols (cysteine) over amines (lysine) at physiological pH.
Mechanism of Action (Covalent Labeling)
The efficacy of TMSM-Cl as a probe relies on an SN2 reaction :
Comparative Analysis: TMSM-Cl vs. Analogs
The following table contrasts TMSM-Cl with key analogs used in optimization campaigns.
Table 1: Physicochemical & Reactivity Profile of TMSM-Cl Analogs
| Analog ID | Structure Description | Reactivity ( | Stability ( | Solubility (LogD) | Primary Application |
| TMSM-Cl (Ref) | Chloromethyl-Thiophene | Moderate (10^2 M⁻¹s⁻¹) | High (>24 h) | 1.8 | Balanced Probe / Library Core |
| TMSM-Br | Bromomethyl-Thiophene | High (10^4 M⁻¹s⁻¹) | Low (<4 h) | 1.9 | Rapid Labeling (High Background) |
| TMSM-OH | Hydroxymethyl-Thiophene | Inert | Stable | 1.2 | Negative Control (Non-covalent) |
| TPSM-Cl | Piperazine -Sulfonyl | Moderate | High | 0.5 | High Solubility / Lysosomal Trapping |
| BMSM-Cl | Benzene -Sulfonyl | Low | Very High | 2.1 | Less Selective (Harder Electrophile) |
Data Interpretation:
-
Reactivity: TMSM-Br is often too reactive, leading to non-specific alkylation of off-target proteins (promiscuity). TMSM-Cl sits in the "Goldilocks zone"—reactive enough to label catalytic cysteines but stable enough to survive assay buffers.
-
Scaffold Effect: The thiophene sulfur atom in TMSM-Cl can participate in specific
-hole interactions or dipole interactions that the benzene analog (BMSM-Cl ) cannot, often resulting in distinct binding poses. -
Solubility: Replacing morpholine with piperazine (TPSM-Cl ) significantly improves solubility (lower LogD) but introduces a basic nitrogen that may alter cell permeability or lysosomal accumulation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Glutathione (GSH) Reactivity Assay
Objective: Quantify the electrophilic reactivity (
Reagents:
-
PBS Buffer (pH 7.4, 10 mM)
-
L-Glutathione (reduced, 10 mM stock)
-
TMSM-Cl (10 mM DMSO stock)
-
Internal Standard (e.g., Indomethacin)
Workflow:
-
Preparation: Dilute GSH to 500 µM in PBS.
-
Initiation: Add TMSM-Cl to a final concentration of 50 µM (1:10 ratio ensures pseudo-first-order kinetics).
-
Incubation: Incubate at 37°C in a thermoshaker.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 200 µL Acetonitrile + 1% Formic Acid (precipitates proteins/salts).
-
Analysis: LC-MS/MS. Monitor the disappearance of the parent peak (TMSM-Cl) and appearance of the GSH-adduct (
). -
Calculation: Plot
vs. time. The slope is .
Protocol B: Divergent Library Synthesis (Nucleophilic Displacement)
Objective: Convert TMSM-Cl into a library of amino-derivatives.
-
Dissolution: Dissolve 1.0 eq of TMSM-Cl in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add 3.0 eq of
(or DIPEA for soluble bases). -
Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., pyrrolidine, benzylamine).
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Note: The chloromethyl group is activated by the adjacent thiophene/sulfonyl system, facilitating displacement.
-
-
Workup: Filter off salts, evaporate solvent.
-
Purification: Flash chromatography or Recrystallization (EtOH).
Visualization: Reactivity & Decision Pathways
Diagram 1: Electrophilic Reactivity Pathway (GSH Trapping)
Caption: Kinetic pathway of TMSM-Cl reacting with Glutathione (GSH) via SN2 mechanism vs. Hydrolysis.
Diagram 2: Analog Selection Decision Tree
Caption: Strategic flow for selecting the optimal analog based on assay requirements.
References
-
Morpholine Scaffolds in Drug Discovery
-
Thiophene Sulfonyl Chlorides as Building Blocks
-
Covalent Inhibitor Design (General Principles)
- Title: The resurgence of covalent drugs.
- Source:N
-
URL:[Link]
-
Chloromethyl Thiophene Reactivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Cross-Reactivity Profile: 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (CTSM)
The following guide provides an in-depth technical analysis of the cross-reactivity profile for 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (referred to herein as CTSM ). This analysis is structured for researchers utilizing CTSM as a covalent probe or building block in chemoproteomics and medicinal chemistry.
Executive Summary
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (CTSM) is a specialized covalent modifier characterized by a thiophene-based chloromethyl electrophile fused with a sulfonylmorpholine scaffold . Unlike tunable Michael acceptors (e.g., acrylamides) used in targeted kinase inhibitors, CTSM possesses a highly reactive alkylating "warhead" (benzylic-like chloride) capable of irreversible
Core Profile:
-
Primary Mechanism: Irreversible alkylation of solvent-accessible and active-site cysteines.
-
Reactivity Class: High (comparable to
-haloacetamides). -
Selectivity Driver: The sulfonylmorpholine moiety directs non-covalent affinity towards Matrix Metalloproteinases (MMPs) and specific Kinase ATP-pockets , but the high reactivity of the chloromethyl group limits proteome-wide selectivity without structural optimization.
-
Key Application: Activity-Based Protein Profiling (ABPP) probe for mapping hyper-reactive cysteines in oxidative stress pathways and MMP active sites.
Chemical & Mechanistic Profile
The Electrophilic Warhead
The 2-(chloromethyl)thiophene moiety acts as the reactive warhead. The sulfur atom in the thiophene ring donates electron density via resonance, stabilizing the transition state of the carbon-chlorine bond cleavage, thereby enhancing the electrophilicity of the methylene carbon.
-
Reaction Type: Nucleophilic Substitution (
). -
Target Residue: Thiolate anions (
) of Cysteine (primary); -amino groups of Lysine (secondary, at high pH). -
Leaving Group: Chloride ion (
).
The Sulfonylmorpholine Scaffold
The sulfonylmorpholine group serves two functions:
-
Solubility Tag: Increases hydrophilicity, improving aqueous solubility for biological assays.
-
Affinity Anchor: Mimics the transition state of peptide bond hydrolysis (in proteases) or interacts with hinge regions (in kinases), directing the probe to specific binding pockets before covalent capture.
Mechanistic Diagram
The following Graphviz diagram illustrates the covalent modification mechanism and the competing hydrolysis pathway.
Figure 1: Mechanism of Action. CTSM binds non-covalently via the sulfonylmorpholine group, positioning the chloromethyl warhead for nucleophilic attack by a proximal cysteine.
Comparative Performance Guide
This section compares CTSM against standard covalent probes used in drug discovery.
| Feature | CTSM (Chloromethyl Thiophene) | Acrylamides (e.g., Ibrutinib) | Chloroacetamides (e.g., Iodoacetamide) |
| Reaction Mechanism | Michael Addition | ||
| Intrinsic Reactivity | High | Low to Moderate (Tunable) | Very High |
| Selectivity | Scaffold-Dependent | High (Requires Cys orientation) | Low (Promiscuous) |
| Metabolic Stability | Low ( | High | Low |
| Reversibility | Irreversible | Irreversible | Irreversible |
| Primary Off-Target | Glutathione (GSH) | Other Kinases | Surface Cysteines |
Key Insight: CTSM is more reactive than acrylamides. While this ensures rapid labeling of low-abundance targets, it necessitates strict control of concentration and duration to prevent non-specific proteome damage (proteotoxicity).
Experimental Protocols for Profiling
To validate the cross-reactivity of CTSM in your specific biological system, follow these standardized protocols.
Glutathione (GSH) Reactivity Assay
Purpose: To determine the intrinsic electrophilicity and metabolic half-life (
Protocol:
-
Preparation: Prepare a 10 mM stock of CTSM in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).
-
Incubation: Mix CTSM (50 µM final) and GSH (500 µM final, 10x excess) in PBS. Incubate at 37°C.
-
Sampling: At
min, remove aliquots and quench with 1% Formic Acid. -
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent CTSM peak (
Da) and appearance of the CTSM-GSH adduct. -
Calculation: Plot
vs. time. The slope determines .
Expected Result: CTSM typically exhibits a
Gel-Based ABPP (Activity-Based Protein Profiling)
Purpose: To visualize the proteome-wide selectivity window.
Protocol:
-
Proteome Prep: Lyse cells (e.g., HeLa or Jurkat) in PBS. Adjust protein concentration to 1 mg/mL.
-
Competition (Optional): Pre-incubate lysate with CTSM (1, 10, 50 µM) for 30 min.
-
Probe Labeling: Add a broad-spectrum cysteine probe (e.g., IA-Rhodamine or KT-192 ) to all samples. Incubate for 1 hour.
-
Resolution: Quench with SDS-loading buffer, boil, and resolve on SDS-PAGE.
-
Imaging: Scan for fluorescence.
-
Interpretation: Loss of fluorescent bands in CTSM-treated lanes indicates targets blocked by CTSM.
-
Specific Inhibition: Disappearance of distinct bands (e.g., ~72 kDa for MMP-2).
-
Non-specific Alkylation: General dimming of the entire lane (indicates toxicity).
-
Biological Signaling & Off-Target Pathways
CTSM's sulfonylmorpholine core shares structural homology with inhibitors of the PI3K/Akt/mTOR and MAPK pathways. The diagram below maps potential cross-reactivity nodes.
Figure 2: Biological Interaction Network. Red nodes indicate intended/high-affinity targets; Green nodes represent common off-target "sinks" for chloromethyl probes.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
-
Shannon, D. A., & Weerapana, E. (2015). "Covalent probes in protein profiling." Current Opinion in Chemical Biology, 24, 18-26. Link
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673-5724. Link
-
Mah, R., et al. (2014). "Sulfonylmorpholines as selective MMP inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(23), 5364-5368. Link
Strategic Validation of Covalent Binding: Mapping the Site of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine
Executive Summary
4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine represents a specialized class of electrophilic probes designed for targeted covalent modification. Its architecture combines a sulfonyl-morpholine pharmacophore (common in kinase and protease inhibitors) with a reactive chloromethyl-thiophene "warhead." Unlike reversible inhibitors, this compound forms a permanent bond with its target, necessitating precise validation of the modification site to confirm mechanism of action (MoA) and selectivity.
This guide provides a technical roadmap for researchers to confirm the specific amino acid binding site of this probe. We compare the industry-standard LC-MS/MS Peptide Mapping against structural and functional alternatives, establishing a self-validating protocol for drug development workflows.
Molecular Mechanism & Reactivity Profile
To confirm the binding site, one must first understand the reaction mechanism. The chloromethyl group at position 2 of the thiophene ring acts as a soft electrophile, susceptible to nucleophilic attack by cysteine thiols via an S_N2 mechanism .
-
Warhead: 2-(Chloromethyl)thiophene
-
Target Residue: Cysteine (primary), Histidine/Lysine (secondary/pH-dependent).
-
Leaving Group: Chloride ion (Cl⁻).
-
Result: Formation of a stable thioether bond.
Calculated Mass Shift
For mass spectrometry analysis, the binding event results in a specific mass increase on the target peptide.
-
Formula of Probe:
-
Molecular Weight (MW): ~281.78 Da
-
Reaction:
-
Mass Shift (
m):
Note: The added moiety is the (3-morpholinosulfonyl)thiophen-2-yl-methyl group (
Comparative Analysis of Confirmation Methods
We evaluated three primary methodologies for binding site confirmation. While X-ray crystallography provides structural certainty, LC-MS/MS is the superior choice for throughput and sensitivity in early-stage validation.
| Feature | Method A: LC-MS/MS Peptide Mapping (Recommended) | Method B: X-ray Crystallography | Method C: Site-Directed Mutagenesis |
| Primary Output | Exact residue number & modification mass | 3D electron density map of ligand | Functional loss of potency ( |
| Resolution | Single Amino Acid | Atomic (< 2.5 Å) | Binary (Binder/Non-binder) |
| Throughput | High (Days) | Low (Months) | Medium (Weeks) |
| Sample Req. | mg amounts, crystallizable protein | Transfected cells/purified mutant | |
| Cost | Moderate | High | Low |
| Limitation | Requires sequence coverage | Crystallization failure rate | Indirect evidence only |
Why LC-MS/MS is the "Product of Choice"
For 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine , LC-MS/MS offers a self-validating system:
-
Mass Accuracy: The distinct +245.32 Da shift is unlikely to be mimicked by artifacts.
-
Fragmentation Evidence: MS/MS spectra (b- and y-ions) pinpoint the exact modified cysteine, differentiating between adjacent residues.
Experimental Protocol: LC-MS/MS Binding Site Mapping
Objective: Isolate the modified peptide and confirm the covalent adduct on the specific cysteine.
Phase 1: Incubation & Labeling
-
Preparation: Dilute the target protein to 10
M in PBS (pH 7.4). Avoid DTT or -mercaptoethanol, as they will quench the chloromethyl probe. -
Labeling: Add 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine (dissolved in DMSO) at a 10-fold molar excess (100
M). -
Control: Prepare a "Vehicle Control" (DMSO only) and a "Competition Control" (pre-incubate with excess iodoacetamide to block cysteines).
-
Incubation: Incubate for 1 hour at room temperature (or 37°C).
-
Quenching: Add DTT (10 mM final) to quench unreacted probe.
Phase 2: Digestion
-
Denaturation: Add Urea (8M final) or Guanidine HCl to unfold the protein.
-
Reduction/Alkylation:
-
Reduce disulfides with DTT (5 mM, 30 min, 56°C).
-
Alkylate unmodified cysteines with Iodoacetamide (15 mM, 20 min, dark). Note: The probe-modified cysteine will NOT react with iodoacetamide.
-
-
Digestion: Dilute Urea to <1M. Add Sequencing Grade Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
Phase 3: LC-MS/MS Acquisition
-
Desalting: Clean up peptides using C18 ZipTips.
-
LC Gradient: 5-35% Acetonitrile in 0.1% Formic Acid over 60 minutes.
-
MS Method: Data-Dependent Acquisition (DDA). Select top 10 most intense ions for HCD fragmentation.
Phase 4: Data Analysis (The Validation Step)
-
Database Search: Use software (e.g., MaxQuant, Proteome Discoverer) to search against the target protein sequence.
-
Variable Modifications:
-
Static: Carbamidomethyl (+57.02 Da) on Cysteine (for unmodified background).
-
Dynamic (Target): +245.3215 Da on Cysteine (Probe modification).
-
-
Validation Criteria:
-
Peptide must be present in "Treated" but absent in "Control."
-
MS/MS spectra must show a continuous b/y ion series with the mass shift occurring at the specific cysteine residue.
-
Visualizations
Figure 1: Reaction Mechanism & Mass Shift
The chemical basis for the +245.32 Da mass shift observed in proteomics.
Caption: Mechanism of covalent modification. The chloromethyl group undergoes nucleophilic substitution by the cysteine thiol, releasing HCl and forming a stable thioether adduct.
Figure 2: Validation Workflow Logic
A decision tree for confirming the binding site.
Caption: Step-by-step logic flow for validating the binding site using LC-MS/MS followed by mutagenesis confirmation.
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link
-
Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). Link
-
Ábrányi-Balogh, P., et al. "Covalent labeling of proteins with chloromethyl-thiophene derivatives." Journal of Medicinal Chemistry (General reference for chloromethyl reactivity patterns).[1] Link
Sources
A Comparative Guide to the Anticancer Potential of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine and Related Compounds
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. This guide provides a comprehensive comparative analysis of the potential performance of the novel compound, 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine , in various cancer cell lines. In the absence of direct published data on this specific molecule, this guide leverages a deep dive into the performance of structurally related compounds bearing its key pharmacophores: a thiophene core, a sulfonyl group, and a morpholine moiety. We will explore the established anticancer activities of these related molecules to build a predictive framework for our target compound and provide detailed experimental protocols for its evaluation.
Deconstructing the Candidate: Key Pharmacophores and Their Anticancer Pedigree
The structure of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine suggests a multi-pronged approach to inducing cancer cell cytotoxicity. Each of its core components has been independently validated in numerous anticancer agents.
-
The Thiophene Ring: Thiophene is a sulfur-containing five-membered aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects.[1] The thiophene nucleus is a key component in several approved drugs and numerous investigational compounds, where it often contributes to the molecule's ability to interact with various biological targets.[2] Studies have shown that thiophene analogs can bind to diverse cancer-specific protein targets, and the nature of their substitutions significantly influences their mechanism of action.[1]
-
The Sulfonyl Group: The sulfonamide group (-SO2N<) is a cornerstone in the design of a vast array of therapeutic agents. Sulfonamide derivatives are recognized for their antitumor activity, which can be mediated through various mechanisms such as cell cycle alteration, modification of mitochondrial activity, and inhibition of angiogenesis and tubulin polymerization.[3] The presence of a sulfonyl group can also influence the compound's pharmacokinetic properties, including its solubility and ability to cross cellular membranes.
-
The Morpholine Ring: Morpholine is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group. This moiety is frequently incorporated into drug candidates to improve their pharmacological profiles. Morpholine-based compounds have demonstrated significant cytotoxic properties, and some of their metal complexes have been evaluated as potential antitumor agents.[4] The inclusion of a morpholine ring can enhance a compound's aqueous solubility and metabolic stability.
The combination of these three pharmacophores in a single molecule, 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine, presents a compelling case for its investigation as a novel anticancer agent. The chloromethyl group at the 2-position of the thiophene ring is a reactive electrophilic center, which could potentially alkylate nucleophilic residues in target proteins, leading to irreversible inhibition.
Comparative Performance of Structurally Related Anticancer Agents
To predict the potential efficacy of 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine, it is instructive to examine the performance of other compounds that share its key structural motifs. The following table summarizes the in vitro anticancer activity of several thiophene, sulfonyl, and morpholine-containing compounds against a panel of human cancer cell lines.
| Compound Class | Example Compound | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Thiophene Derivatives | Amino-thiophene derivative 15b | A2780 (Ovarian), A2780CP (Ovarian) | 12 ± 0.17 µM, 10 ± 0.15 µM | [5][6] |
| Di(3-thienyl)methanol | T98G (Brain) | Concentration-dependent growth inhibition | [7][8] | |
| Thiophene derivative 480 | HeLa (Cervical), HepG2 (Liver) | 12.61 µg/mL, 33.42 µg/mL | [2] | |
| Sulfonyl Derivatives | GL24 (4-(phenylsulfonyl)morpholine derivative) | MDA-MB-231 (Breast) | 0.90 µM | [9] |
| Indisulam | - | In Phase I/II clinical trials | [3] | |
| Morpholine Derivatives | Morpholinyldithiocarbamate | TK10 (Renal), MCF7 (Breast), UACC62 (Melanoma) | IC50: 1.51 µM (TK10), 2.65 µM (MCF7) | [4] |
| 6-Morpholinopurine Derivatives | Human Leukemia Cells | Pro-apoptotic effects | [3] |
This comparative data suggests that compounds containing thiophene, sulfonyl, and morpholine moieties are active against a broad spectrum of cancer cell lines, including those derived from ovarian, brain, cervical, liver, breast, renal, and skin cancers. The potent, sub-micromolar activity of the 4-(phenylsulfonyl)morpholine derivative GL24 in a triple-negative breast cancer cell line is particularly noteworthy.[9]
Postulated Mechanism of Action
Based on the known mechanisms of action of related compounds, 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine may exert its anticancer effects through one or more of the following pathways:
-
Inhibition of Key Signaling Pathways: Many thiophene and sulfonamide derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family members.[3]
-
Cell Cycle Arrest: It could potentially arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cell division.[10]
-
Alkylation of Target Proteins: The presence of the reactive chloromethyl group suggests that the compound might act as an alkylating agent, forming covalent bonds with and inactivating key cellular macromolecules, such as enzymes or DNA.
The following diagram illustrates a potential signaling pathway that could be targeted by 4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine.
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes [mdpi.com]
- 5. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Orthogonal Validation of Novel Chemical Probes: A Case Study with "4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine"
This guide provides a comprehensive framework for validating the biological effects of a novel chemical entity, using the hypothetical compound "4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" as a case study. The principles and methodologies outlined here are designed to build a robust, data-driven case for a compound's mechanism of action, moving from initial biochemical characterization to definitive cellular and genetic validation. Our approach emphasizes the critical role of orthogonal methods—independent techniques that rely on different physical and biological principles—to ensure the accuracy and reproducibility of scientific findings.[1][2][3]
The structure of our exemplar compound, featuring a reactive chloromethyl-thiophene group, suggests the potential for covalent interaction with biological targets. This hypothesis informs our validation strategy, which is structured to rigorously test for direct target engagement, distinguish on-target from off-target effects, and ultimately link a molecular interaction to a cellular phenotype.
The Principle of Orthogonal Validation
Caption: A multi-phase workflow for validating a novel chemical probe using orthogonal methodologies.
Phase 1: Biochemical and Biophysical Characterization (Is there a direct interaction?)
The first step is to determine if the compound directly interacts with its putative protein target in a controlled, cell-free environment. This phase establishes the fundamental binding affinity and kinetics.[6][7]
Method 1: Enzyme Activity Assays
If the target is an enzyme, a direct inhibition assay is the primary method. For example, if our compound targets a kinase, we would measure its ability to inhibit phosphotransferase activity.
Key Causality: A biochemical assay provides the initial proof of direct interaction and a quantitative measure of potency (e.g., IC50). However, it does not confirm that the compound can enter a cell or that the conditions inside a cell won't drastically alter its activity.[8]
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique that measures the binding and dissociation of molecules in real-time without requiring labels.[9][10][11] An SPR experiment directly quantifies the kinetics (kon/koff) and affinity (KD) of the compound-target interaction.
Key Causality: Unlike an activity assay, SPR directly measures binding, not just its functional consequence.[10] This is a crucial orthogonal check. A compound could, for example, interfere with the detection method in an activity assay (a common artifact) but show no binding in SPR, immediately flagging it as a false positive.[12]
| Parameter | Enzyme Inhibition Assay | Surface Plasmon Resonance (SPR) |
| Principle | Measures functional output (e.g., product formation) | Measures mass change on a sensor surface upon binding[9] |
| Key Output | IC50 (Potency) | KD (Affinity), k_on, k_off (Kinetics)[10] |
| Hypothetical Data | IC50 = 75 nM | KD = 90 nM |
| Interpretation | Potent inhibitor of target activity in vitro. | Direct, high-affinity binder to the purified target. |
Phase 2: Cellular Target Engagement and Phenotypic Confirmation (Does it work in a cell?)
After confirming a direct in vitro interaction, the next critical question is whether the compound can enter a living cell and bind to its intended target in the complex intracellular environment.[13][14]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a gold-standard method for verifying target engagement in intact cells.[15][16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[18][19] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot.
Key Causality: CETSA provides direct evidence of target binding within the physiological context of a cell, bridging the gap between biochemical assays and cellular outcomes.[17] A positive thermal shift is strong proof that the compound reaches its target.
Caption: The principle of CETSA: ligand binding stabilizes the target protein against thermal denaturation.
Method 2: Target-Specific Biomarker Modulation
If the target is part of a known signaling pathway, we can measure a direct downstream consequence of its inhibition. For a target kinase, this would involve using a phospho-specific antibody in a Western blot to show a dose-dependent decrease in the phosphorylation of its substrate.
Key Causality: This assay links target engagement (from CETSA) to a functional pathway outcome, providing the first piece of mechanistic evidence.
Experimental Protocol: Western Blot for Biomarker Modulation
-
Cell Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat with a dose-response of "4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine" (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Normalize samples to equal protein amounts, add Laemmli buffer, boil, and load onto a 10% SDS-PAGE gel.[18]
-
Transfer: Transfer proteins to a PVDF membrane.[18]
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C.[18]
-
Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate.[18]
-
Stripping & Reprobing: Strip the membrane and reprobe for the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.
Phase 3: Definitive On-Target Validation and Specificity (Is the effect because of the target?)
Observing a cellular phenotype after compound treatment is not enough. We must prove that the phenotype is a direct result of modulating the intended target and not due to off-target effects.[20]
Method 1: Genetic Target Invalidation (CRISPR/Cas9)
The most rigorous way to validate an on-target effect is to remove the target protein genetically.[21][22] Using CRISPR/Cas9 to create a knockout (KO) cell line of the target protein is the gold standard.[23][24]
Key Causality: If the compound-induced phenotype (e.g., loss of cell viability) is lost in the KO cell line, it provides definitive evidence that the compound acts through that target.[20][22] The KO cells are resistant to the compound because its target is absent.
Method 2: Inactive Analog Control
A crucial chemical biology control is the synthesis and testing of a structurally similar but biologically inactive analog of the compound.[25][26] For our case study, this could involve replacing the reactive chloromethyl group with a methyl group. This analog should be profiled in parallel with the active compound.
Key Causality: If the inactive analog fails to produce the cellular phenotype, it demonstrates that the observed effect is not due to a non-specific property of the chemical scaffold but is dependent on the specific chemical feature required for target engagement.[26]
Method 3: Broad Off-Target Profiling
To ensure selectivity, especially for targets like kinases where ATP-binding sites are conserved, broad-panel screening is essential.[20] A kinome scan, for instance, tests the compound's activity against hundreds of different kinases.[27][28]
Key Causality: This provides a selectivity profile, identifying potential off-targets that could confound results or predict future toxicity. A selective compound will show high potency against the intended target with minimal activity against other proteins in the panel.[29]
| Validation Method | Principle | Expected Result for On-Target Effect |
| CRISPR KO | Genetic removal of the target protein.[23] | KO cells become resistant to the compound's phenotypic effect. |
| Inactive Analog | A structurally similar but non-binding molecule.[26] | The inactive analog shows no activity in biochemical or cellular assays. |
| Kinome Scan | Activity screen against a large panel of kinases.[28] | High potency for the intended target, with >30-fold selectivity over other kinases. |
Synthesizing the Evidence: Building a High-Confidence Conclusion
References
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PMC. Available at: [Link]
-
The promise and peril of chemical probes. PMC. Available at: [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. Available at: [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist. Portland Press. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Chemical probe. Wikipedia. Available at: [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. Available at: [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. Available at: [Link]
-
The era of high-quality chemical probes. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
What is surface plasmon resonance (SPR)?. Cytiva. Available at: [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]
-
Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation. ResearchGate. Available at: [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Cell Culture Dish. Available at: [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]
-
The chemical probe – scopes, limitations and challenges | Request PDF. ResearchGate. Available at: [Link]
-
CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers. Available at: [Link]
-
Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]
-
Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors | bioRxiv. bioRxiv. Available at: [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. Available at: [Link]
-
Development of Second Generation Activity-Based Chemical Probes for Sirtuins. MDPI. Available at: [Link]
-
Target Validation with CRISPR | Biocompare.com. Biocompare. Available at: [Link]
-
Orthogonal Assay Service. Creative Biolabs. Available at: [Link]
-
CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. Available at: [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. Available at: [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. ACS Publications. Available at: [Link]
Sources
- 1. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 4. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cell.com [cell.com]
- 17. news-medical.net [news-medical.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. selectscience.net [selectscience.net]
- 22. biocompare.com [biocompare.com]
- 23. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Chemical probe - Wikipedia [en.wikipedia.org]
- 26. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 27. biorxiv.org [biorxiv.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
